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Hordenine-d6

Cat. No.: B585007
M. Wt: 171.27 g/mol
InChI Key: KUBCEEMXQZUPDQ-WFGJKAKNSA-N
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Description

Hordenine-d6, also known as this compound, is a useful research compound. Its molecular formula is C10H15NO and its molecular weight is 171.27 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H15NO B585007 Hordenine-d6

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-[2-[bis(trideuteriomethyl)amino]ethyl]phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15NO/c1-11(2)8-7-9-3-5-10(12)6-4-9/h3-6,12H,7-8H2,1-2H3/i1D3,2D3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KUBCEEMXQZUPDQ-WFGJKAKNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCC1=CC=C(C=C1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])N(CCC1=CC=C(C=C1)O)C([2H])([2H])[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

171.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

A Technical Guide to the Chemical Properties and Synthesis of Hordenine-d6

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hordenine-d6 is the deuterated form of hordenine, a naturally occurring phenethylamine alkaloid found in various plants, most notably barley (Hordeum species). In this compound, the six hydrogen atoms on the two N-methyl groups are replaced with deuterium. This isotopic substitution makes it an invaluable tool in analytical chemistry, particularly as an internal standard for quantitative mass spectrometry analysis of hordenine. Furthermore, the inclusion of deuterium can alter the pharmacokinetic profile of molecules due to the kinetic isotope effect, making deuterated compounds like this compound useful in metabolic and pharmacokinetic research.[1] This guide provides an in-depth overview of the chemical properties, a plausible synthesis protocol, and the known biological signaling pathways associated with this compound.

Chapter 1: Chemical and Physical Properties

This compound is a stable, isotopically labeled compound with physical properties similar to its non-deuterated counterpart. Its key identifiers and properties are summarized below for easy reference.

PropertyValueReference(s)
IUPAC Name 4-[2-[bis(trideuteriomethyl)amino]ethyl]phenol[2]
Synonyms Ordenina-d6, Peyocactine-d6, 4-[2-(Dimethyl-d6)aminoethyl]phenol[1][3]
CAS Number 1346598-66-0[1][3][4]
Molecular Formula C₁₀H₉D₆NO[1][3][5]
Molecular Weight 171.27 g/mol [1][2][3][5]
Exact Mass 171.153024578 Da[2]
Appearance Light Brown Solid[3]
Purity Typically >95%[5]
Storage 2-8°C, under inert gas[1][3]
SMILES [2H]C([2H])([2H])N(CCC1=CC=C(C=C1)O)C([2H])([2H])[2H][2]
InChI InChI=1S/C10H15NO/c1-11(2)8-7-9-3-5-10(12)6-4-9/h3-6,12H,7-8H2,1-2H3/i1D3,2D3[5]

Solubility Data:

SolventSolubilityReference(s)
DMF ≥ 25 mg/mL (145.97 mM)[1][6]
DMSO ≥ 20 mg/mL (116.77 mM)[1][6]
Ethanol ≥ 5 mg/mL (29.19 mM)[1][6]

Chapter 2: Synthesis of this compound

While specific commercial synthesis methods are proprietary, a robust and logical synthesis can be devised from tyramine through reductive amination. This chemoenzymatic approach offers a sustainable and efficient pathway under mild conditions.[7] The key step for isotopic labeling is the use of a deuterated formaldehyde source.

Experimental Protocol: Chemoenzymatic Synthesis

This protocol is a representative method adapted from known syntheses of hordenine and related deuterated amines.[7][8][9]

Step 1: Biocatalytic Decarboxylation of L-Tyrosine to Tyramine

  • Immobilization of Enzyme: Immobilize Tyrosine Decarboxylase from Lactobacillus brevis (LbTDC) on a suitable support for use in a packed-bed reactor (PBR).

  • Reaction Setup: Prepare a solution of L-Tyrosine in a suitable buffer (e.g., sodium acetate, pH 5.0).

  • Conversion: Pump the L-Tyrosine solution through the LbTDC-packed PBR at a controlled flow rate and temperature (e.g., 30°C) to facilitate the conversion to tyramine.

  • Monitoring: Monitor the conversion of L-Tyrosine to tyramine using HPLC. The output stream from the reactor will be a solution of tyramine.

Step 2: In-line Reductive N,N-dimethylation-d6 of Tyramine

  • Reagent Preparation: Prepare a solution of a suitable reducing agent, such as picoline borane complex (pic-BH₃) or sodium triacetoxyborohydride (STAB), in an appropriate solvent (e.g., methanol).

  • Flow Reaction: Directly feed the tyramine-containing effluent from Step 1 into a T-mixer. Simultaneously, introduce the reducing agent solution and a solution of deuterated formaldehyde (paraformaldehyde-d₂) into the T-mixer.

  • Reaction Coil: Pass the combined mixture through a heated reaction coil at a controlled temperature (e.g., 40-60°C) to allow for the reductive amination to occur, forming this compound. The residence time is typically short, on the order of minutes.[7]

  • Quenching: The reaction is quenched by the addition of an aqueous base (e.g., NaOH solution) to neutralize the reaction mixture.

Step 3: Extraction and Purification

  • Extraction: Extract the aqueous solution with an organic solvent such as ethyl acetate or dichloromethane.

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure to yield the crude this compound.

  • Purification: Purify the crude product using column chromatography on silica gel with an appropriate eluent system (e.g., a gradient of methanol in dichloromethane) to obtain pure this compound.

  • Characterization: Confirm the identity and purity of the final product using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

Synthesis_Workflow cluster_0 Step 1: Biocatalysis cluster_1 Step 2: Reductive Amination Tyrosine L-Tyrosine Tyramine Tyramine Tyrosine->Tyramine Immobilized LbTDC - CO2 Hordenine_d6 This compound Tyramine->Hordenine_d6 Reagents Paraformaldehyde-d2 + Reducing Agent Reagents->Hordenine_d6

Caption: Chemoenzymatic synthesis workflow for this compound.

Chapter 3: Biological Activity and Signaling Pathways

While this compound is primarily used as an analytical standard, its biological activity is presumed to be identical to that of unlabeled hordenine. Hordenine interacts with several key signaling pathways.

Adrenergic System Modulation

Hordenine acts as an indirect sympathomimetic agent. Its primary mechanism involves stimulating the release of stored norepinephrine from nerve terminals.[10][11][12] This leads to the activation of adrenergic receptors, resulting in physiological effects such as increased heart rate, elevated blood pressure, and positive inotropic effects on the heart.[11][12] Some evidence also suggests it may act as a norepinephrine reuptake inhibitor.[10]

Anti-inflammatory and Neuroprotective Pathways

Recent studies have highlighted hordenine's anti-inflammatory and neuroprotective properties, which are primarily mediated through the inhibition of the NF-κB and MAPK signaling pathways.[13][14]

  • NF-κB Pathway: In response to inflammatory stimuli like lipopolysaccharide (LPS), the IKK complex becomes activated, leading to the phosphorylation and subsequent degradation of the inhibitory protein IκBα. This frees the NF-κB (p65/p50) dimer to translocate to the nucleus, where it initiates the transcription of pro-inflammatory genes. Hordenine has been shown to inhibit this cascade, thereby reducing the inflammatory response.[13][15][16]

NFkB_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus IKK IKK Complex IkB IκBα IKK->IkB Phosphorylates NFkB NF-κB (p65/p50) IkB->NFkB IkB->NFkB Releases NFkB_nuc NF-κB (p65/p50) NFkB->NFkB_nuc Translocates Hordenine Hordenine Hordenine->IKK Inhibits DNA DNA (κB sites) NFkB_nuc->DNA Binds Genes Pro-inflammatory Gene Transcription DNA->Genes Activates Stimulus Inflammatory Stimulus (e.g., LPS, TNF-α) Stimulus->IKK Activates

Caption: Hordenine's inhibition of the canonical NF-κB signaling pathway.

Dopaminergic System Interaction

Hordenine has been identified as an agonist of the Dopamine D2 receptor (DRD2).[17][18] Unlike the endogenous ligand dopamine, hordenine appears to be a functionally selective agonist. It activates the D2 receptor primarily through G-protein signaling pathways without significantly recruiting β-arrestin.[19][20] This activation of the Gi/o-coupled D2 receptor leads to the inhibition of adenylyl cyclase, which in turn decreases intracellular levels of cyclic AMP (cAMP). This mechanism may contribute to the mood-elevating effects associated with hordenine-containing foods and beverages like beer.[17][19]

Dopamine_Pathway Hordenine Hordenine DRD2 Dopamine D2 Receptor (DRD2) Hordenine->DRD2 Binds & Activates G_protein Gi/o Protein DRD2->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits cAMP ↓ cAMP AC->cAMP Catalyzes ATP to cAMP

Caption: Hordenine's agonistic action at the Dopamine D2 receptor.

Chapter 4: Applications

The primary and most critical application of this compound is its use as an internal standard in bioanalytical methods.

  • Quantitative Mass Spectrometry: In techniques like Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), an ideal internal standard co-elutes with the analyte and has a similar ionization efficiency but a different mass. This compound fits these criteria perfectly for the quantification of hordenine in complex matrices such as plasma, urine, and plant extracts. Its use corrects for variations in sample preparation and instrument response, leading to highly accurate and precise measurements.

  • Pharmacokinetic (PK) Studies: Deuterated compounds are used in PK studies to differentiate between an administered drug and its endogenous or pre-existing counterpart. By administering this compound, researchers can accurately track its absorption, distribution, metabolism, and excretion (ADME) without interference from naturally occurring hordenine from dietary sources.[1][6]

Conclusion

This compound is a vital tool for the scientific community, particularly in the fields of analytical chemistry, pharmacology, and drug development. Its well-defined chemical properties and its role as a stable isotope-labeled internal standard enable precise quantification of its parent compound, hordenine. Understanding its synthesis and its interactions with key biological signaling pathways—including the adrenergic, NF-κB, and dopaminergic systems—provides researchers with the necessary context for its application in advanced analytical and metabolic studies.

References

Hordenine-d6: A Technical Guide to Isotopic Purity and Mass Shift

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of Hordenine-d6, a deuterated internal standard essential for the accurate quantification of hordenine in various matrices. The document details its isotopic purity, mass shift characteristics, and the experimental protocols for their determination. Furthermore, it elucidates the key signaling pathway influenced by hordenine.

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound.

Table 1: General Specifications of this compound

ParameterValueSource
Chemical FormulaC₁₀H₉D₆NOLGC Standards[1], MedChemExpress, GlpBio
Molecular Weight171.27 g/mol LGC Standards[1], MedChemExpress, GlpBio
Monoisotopic Mass171.153024578 DaPubChem[2]
Chemical Purity (by HPLC)>98%BDGSynthesis[3], GlpBio[4]

Table 2: Isotopic Purity and Mass Shift of this compound

ParameterTheoretical ValueTypical Experimental DataNotes
Isotopic Purity
% d6>98%Lot-specificThe exact isotopic distribution is provided on the Certificate of Analysis accompanying the product.
% d5<2%Lot-specific
% d4<0.5%Lot-specific
% d3<0.1%Lot-specific
% d2<0.1%Lot-specific
% d1<0.1%Lot-specific
% d0 (Unlabeled)<0.1%Lot-specific
Mass Shift
Nominal Mass Shift+6 Da+6 DaDifference in nominal mass between Hordenine (165 g/mol ) and this compound (171 g/mol ).
Monoisotopic Mass Shift+6.0376 Da+6.0376 DaCalculated difference between the monoisotopic masses of this compound and Hordenine.

Experimental Protocols

Determination of Isotopic Purity by High-Resolution Mass Spectrometry (HRMS)

This protocol outlines a general method for determining the isotopic purity of this compound.

Objective: To determine the relative abundance of each isotopologue (d0 to d6) of this compound.

Instrumentation: A high-resolution mass spectrometer (e.g., Orbitrap, TOF) coupled with a suitable ionization source (e.g., ESI, APCI).

Procedure:

  • Sample Preparation: Prepare a dilute solution of this compound in a suitable solvent (e.g., methanol, acetonitrile).

  • Instrument Calibration: Calibrate the mass spectrometer according to the manufacturer's instructions to ensure high mass accuracy.

  • Direct Infusion or LC-MS Analysis: Introduce the sample into the mass spectrometer. Direct infusion is often sufficient for purity analysis of a neat standard.

  • Data Acquisition: Acquire full-scan mass spectra in the appropriate mass range to encompass all expected isotopologues of Hordenine.

  • Data Analysis:

    • Identify the monoisotopic peak of the fully deuterated species (d6).

    • Identify and integrate the peak areas of all other isotopologues (d0 to d5).

    • Calculate the percentage of each isotopologue relative to the total integrated area of all isotopologues.

Acceptance Criteria: The isotopic purity is typically defined as the percentage of the desired deuterated species (d6) and should be ≥98%.

Visualizations

Mass Shift between Hordenine and this compound

The following diagram illustrates the mass shift between the unlabeled hordenine and its deuterated analogue, this compound.

mass_shift Hordenine Hordenine C₁₀H₁₅NO Monoisotopic Mass: 165.115365 Da Hordenine_d6 This compound C₁₀H₉D₆NO Monoisotopic Mass: 171.153025 Da Hordenine->Hordenine_d6 + 6 Deuterium Atoms Mass Shift: +6.0376 Da

Mass shift from Hordenine to this compound.
Experimental Workflow for Isotopic Purity Determination

This diagram outlines the workflow for determining the isotopic purity of this compound using mass spectrometry.

isotopic_purity_workflow cluster_prep Sample Preparation cluster_analysis Mass Spectrometry Analysis cluster_data Data Processing cluster_result Result prep Dissolve this compound in suitable solvent hrms High-Resolution MS Analysis (e.g., Orbitrap, TOF) prep->hrms acquisition Full Scan Data Acquisition hrms->acquisition integration Peak Integration of all Isotopologues (d0-d6) acquisition->integration calculation Calculate Relative Abundance of each Isotopologue integration->calculation purity Isotopic Purity Report (%d6, %d5, etc.) calculation->purity

Workflow for isotopic purity analysis.
Hordenine Signaling Pathway

Hordenine has been identified as an agonist of the Dopamine D2 receptor, which is a G protein-coupled receptor (GPCR). Activation of the D2 receptor by hordenine leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels.

hordenine_signaling Hordenine Hordenine D2R Dopamine D2 Receptor (GPCR) Hordenine->D2R binds and activates Gi Gi Protein D2R->Gi activates AC Adenylyl Cyclase Gi->AC inhibits cAMP cAMP AC->cAMP conversion ATP ATP Downstream Downstream Cellular Responses cAMP->Downstream regulates

Hordenine's action on the Dopamine D2 receptor pathway.

References

The Role of Hordenine-d6 in Modern Analytical and Pharmacological Research: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hordenine, a naturally occurring phenethylamine alkaloid found in various plants, has garnered significant interest in the scientific community for its diverse pharmacological activities. To accurately study its pharmacokinetics, metabolism, and therapeutic potential, a reliable analytical standard is paramount. This technical guide provides an in-depth overview of the primary application of its deuterated analog, Hordenine-d6, as an internal standard in advanced analytical methodologies. Furthermore, this guide delves into the known signaling pathways influenced by hordenine, offering a comprehensive resource for researchers in analytical chemistry, pharmacology, and drug development.

This compound: Physicochemical Properties and its Role as an Internal Standard

This compound is a stable isotope-labeled version of hordenine, where six hydrogen atoms have been replaced with deuterium. This isotopic substitution results in a molecule with a higher mass-to-charge ratio (m/z) than native hordenine, while maintaining nearly identical chemical and physical properties. These characteristics make it an ideal internal standard for mass spectrometry-based quantitative analysis. The use of a stable isotope-labeled internal standard is considered the gold standard in quantitative mass spectrometry as it effectively compensates for variations in sample preparation, chromatographic retention time, and ionization efficiency, thereby ensuring high accuracy and precision of the analytical results.

Physicochemical Data of Hordenine and this compound
PropertyHordenineThis compound
Molecular Formula C₁₀H₁₅NOC₁₀H₉D₆NO
Molecular Weight 165.23 g/mol [1]171.27 g/mol [2]
Monoisotopic Mass 165.115365 Da171.153025 Da[2]
CAS Number 539-15-11346598-66-0[2]
Appearance Colorless prismsLight Brown Solid
Melting Point 117-118 °CNot available
Boiling Point 173-174 °CNot available
Solubility Freely soluble in water, alcohol, ether, and chloroformSoluble in DMF (≥ 25 mg/mL), DMSO (≥ 20 mg/mL), and Ethanol (≥ 5 mg/mL)

Experimental Protocols: Quantification of Hordenine using this compound

This compound is predominantly utilized in analytical methods such as Direct Analysis in Real Time-High-Resolution Mass Spectrometry (DART-HRMS) and Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) for the precise quantification of hordenine in various complex matrices, including plant materials, dietary supplements, and biological fluids.[3][4][5][6]

Quantification of Hordenine in Plant Material by DART-HRMS

This method provides a rapid and effective means for the detection and quantification of hordenine in complex matrices like plant extracts with minimal sample preparation.[3][4]

Methodology:

  • Sample Preparation:

    • Accurately weigh the plant material.

    • Perform an extraction using a suitable solvent (e.g., methanol).

    • Centrifuge the extract to pellet any solid material.

    • Transfer the supernatant to a clean vial.

    • Add a known concentration of this compound internal standard solution to the extract.

  • DART-HRMS Analysis:

    • Introduce the prepared sample into the DART ion source.

    • Acquire mass spectra under the specified conditions.

Instrumentation Parameters:

ParameterValue
Ionization Mode Positive Ion
Grid Voltage 250 V[7]
Heater Temperature 350 °C[7]
Helium Flow Rate 2 L/min[7]
Mass Spectrometer High-Resolution Time-of-Flight (TOF)

Data Analysis:

  • Quantification is achieved by calculating the ratio of the peak area of the analyte (hordenine) to the peak area of the internal standard (this compound) and comparing it to a calibration curve prepared with known concentrations of hordenine and a constant concentration of this compound.

Method Validation Data:

ParameterResultReference
Lower Limit of Quantification (LLOQ) 1 µg/mL[3][4]
Linearity (R²) > 0.99[7]
Quantification of Hordenine in Biological Samples by UPLC-MS/MS

This highly sensitive and selective method is suitable for determining hordenine concentrations in biological matrices such as plasma and serum, which is crucial for pharmacokinetic studies.[5][8]

Methodology:

  • Sample Preparation (Protein Precipitation):

    • To a plasma or serum sample, add a known amount of this compound internal standard.

    • Add a protein precipitation agent (e.g., acetonitrile-methanol mixture).

    • Vortex to mix and then centrifuge to pellet the precipitated proteins.

    • Transfer the clear supernatant for UPLC-MS/MS analysis.

  • UPLC-MS/MS Analysis:

    • Inject the prepared sample onto the UPLC system.

    • Perform chromatographic separation followed by mass spectrometric detection.

Instrumentation Parameters (Example):

ParameterValueReference
UPLC Column UPLC BEH HILIC (2.1 mm × 100 mm, 1.7 µm)[5]
Mobile Phase Gradient elution with acetonitrile (containing 10mM ammonium formate) and water (containing 0.1% formic acid and 10 mM ammonium formate)[5]
Ionization Mode Positive Electrospray Ionization (ESI+)[5]
Detection Mode Multiple Reaction Monitoring (MRM)[5]
MRM Transition (Hordenine) m/z 166.1 → 121.0[5]
MRM Transition (Internal Standard) m/z dependent on the IS used

Method Validation Data (Example from a study using a different IS):

ParameterResultReference
Linearity Range 2-2000 ng/mL[5]
Mean Recovery 80.4-87.3%[5]
Intra-day and Inter-day Precision (RSD) <8%[5]
Accuracy 97.0-107.7%[5]

Signaling Pathways Modulated by Hordenine

Beyond its analytical applications, understanding the pharmacological mechanisms of hordenine is a key area of research. Studies have shown that hordenine exerts its biological effects by modulating several key signaling pathways, primarily through its interaction with the Dopamine D2 receptor (DRD2) and its subsequent influence on inflammatory pathways.[9][10]

Hordenine as a Dopamine D2 Receptor Agonist

Hordenine has been identified as an agonist of the Dopamine D2 receptor.[10] This interaction is a critical starting point for its downstream effects.

Hordenine_DRD2_Signaling Hordenine Hordenine DRD2 Dopamine D2 Receptor (DRD2) Hordenine->DRD2 Binds to & Activates G_protein Gi/Go Protein DRD2->G_protein Activates AC Adenylyl Cyclase (AC) G_protein->AC Inhibits Downstream Downstream Cellular Responses G_protein->Downstream Modulates Ion Channels & Other Effectors cAMP ↓ cAMP

Hordenine's agonistic activity on the Dopamine D2 Receptor.
Inhibition of NF-κB and MAPK Signaling Pathways

Research has demonstrated that hordenine can inhibit neuroinflammation by suppressing the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways.[9] This anti-inflammatory action is likely a consequence of its primary interaction with receptors like DRD2.

Hordenine_Anti_inflammatory_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Hordenine Hordenine Receptor Receptor (e.g., DRD2) Hordenine->Receptor IKK IKK Complex Receptor->IKK Inhibits MAPKKK MAPKKK Receptor->MAPKKK Inhibits IκBα IκBα IKK->IκBα Phosphorylates NFκB NF-κB (p65/p50) IκBα->NFκB Releases NFκB_nuc NF-κB NFκB->NFκB_nuc Translocates MAPKK MAPKK MAPKKK->MAPKK Phosphorylates MAPK MAPK (p38, ERK, JNK) MAPKK->MAPK Phosphorylates MAPK_nuc MAPK MAPK->MAPK_nuc Translocates Gene Target Gene Expression (e.g., Pro-inflammatory Cytokines) NFκB_nuc->Gene Activates MAPK_nuc->Gene Activates

Inhibitory effect of Hordenine on NF-κB and MAPK pathways.

Experimental Workflow: From Sample to Data

The following diagram illustrates a typical workflow for the quantitative analysis of hordenine in a research setting, utilizing this compound as an internal standard.

Experimental_Workflow Sample Sample Collection (e.g., Plant Material, Plasma) Extraction Sample Preparation & Extraction Sample->Extraction IS_Spike Internal Standard Spiking (this compound) Extraction->IS_Spike Analysis Instrumental Analysis (LC-MS/MS or DART-HRMS) IS_Spike->Analysis Data Data Acquisition Analysis->Data Processing Data Processing (Peak Integration, Ratio Calculation) Data->Processing Quant Quantification (Calibration Curve) Processing->Quant Result Final Result (Hordenine Concentration) Quant->Result

A generalized workflow for hordenine quantification.

Conclusion

This compound serves as an indispensable tool for researchers engaged in the quantitative analysis of hordenine. Its use as an internal standard in sophisticated analytical techniques like DART-HRMS and UPLC-MS/MS ensures the generation of highly accurate and reliable data, which is fundamental for pharmacokinetic, toxicological, and quality control studies. Furthermore, a deeper understanding of hordenine's interaction with key cellular signaling pathways, such as the dopaminergic system and inflammatory cascades, opens new avenues for investigating its therapeutic potential. This guide provides a foundational resource for the effective application of this compound in research and the exploration of hordenine's pharmacological properties.

References

Synthesis and Characterization of Hordenine-d6: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the synthesis and characterization of Hordenine-d6 (d6-Hordenine), a deuterated isotopologue of the naturally occurring phenethylamine alkaloid, Hordenine. This compound is an essential tool in various research applications, particularly as an internal standard for the quantitative analysis of hordenine in complex matrices by mass spectrometry.[1][2][3] This guide details a probable synthetic route, purification protocols, and comprehensive characterization methodologies, adhering to the highest standards of scientific rigor.

Synthesis of this compound

The synthesis of this compound is not extensively detailed in publicly available literature. However, based on established organic chemistry principles for the methylation of amines and the synthesis of related deuterated compounds, a highly probable and efficient synthetic route involves the reductive amination of tyramine using deuterated reagents. The most common and effective method for this transformation is a modified Eschweiler-Clarke reaction.[4][5][6]

Reaction Scheme:

The synthesis of this compound can be achieved by the N,N-dimethylation of tyramine using deuterated formaldehyde (paraformaldehyde-d2 or formaldehyde-d2 solution) and a reducing agent, such as sodium cyanoborohydride or formic acid-d2. The use of deuterated reagents ensures the incorporation of six deuterium atoms onto the two methyl groups attached to the nitrogen atom.

A plausible reaction scheme is as follows:

G Tyramine Tyramine Intermediate Iminium Ion Intermediate Tyramine->Intermediate + 2x CD2O d2_Formaldehyde Formaldehyde-d2 (CD2O) d2_Formaldehyde->Intermediate Reducing_Agent Reducing Agent (e.g., NaBH3CN or DCOOD) Hordenine_d6 This compound Reducing_Agent->Hordenine_d6 Reduction Intermediate->Hordenine_d6

Caption: Proposed synthesis of this compound from tyramine.

Experimental Protocol:

The following is a putative experimental protocol for the synthesis of this compound based on the principles of the Eschweiler-Clarke reaction and general reductive amination procedures.[4][5][7]

Materials:

  • Tyramine hydrochloride

  • Paraformaldehyde-d2 (or Formaldehyde-d2 solution, 20 wt. % in D2O)

  • Formic acid-d2 (or Sodium cyanoborohydride)

  • Methanol (anhydrous)

  • Sodium bicarbonate

  • Dichloromethane

  • Anhydrous sodium sulfate

  • Hydrochloric acid (1M in diethyl ether)

Procedure:

  • Reaction Setup: To a solution of tyramine hydrochloride (1 equivalent) in methanol, add sodium bicarbonate (1.1 equivalents) and stir for 15 minutes at room temperature.

  • Addition of Deuterated Reagents: Add paraformaldehyde-d2 (2.5 equivalents) followed by the slow addition of formic acid-d2 (3 equivalents). Alternatively, sodium cyanoborohydride (2.5 equivalents) can be used as the reducing agent.

  • Reaction: Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 4-8 hours.

  • Workup: Cool the reaction mixture to room temperature and quench by the slow addition of a saturated sodium bicarbonate solution until the effervescence ceases.

  • Extraction: Extract the aqueous layer with dichloromethane (3 x 50 mL). Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Purification: Filter the solution and concentrate under reduced pressure to obtain the crude this compound. The crude product can be purified by column chromatography on silica gel using a gradient of dichloromethane and methanol. Alternatively, preparative high-performance liquid chromatography (prep-HPLC) can be employed for higher purity.[8][9][10]

  • Salt Formation (Optional): For easier handling and storage, the purified this compound freebase can be converted to its hydrochloride salt by dissolving it in a minimal amount of anhydrous diethyl ether and adding a 1M solution of HCl in diethyl ether until precipitation is complete. The resulting solid can be collected by filtration and dried under vacuum.

Characterization of this compound

Comprehensive characterization is crucial to confirm the identity, purity, and isotopic enrichment of the synthesized this compound. The primary analytical techniques employed for this purpose are Nuclear Magnetic Resonance (NMR) spectroscopy, mass spectrometry (MS), and High-Performance Liquid Chromatography (HPLC).

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for verifying the structure of this compound and confirming the position of the deuterium labels.

  • ¹H NMR Spectroscopy: The ¹H NMR spectrum of this compound is expected to be similar to that of unlabeled hordenine, with the notable absence of the signal corresponding to the N,N-dimethyl protons. The integration of the remaining proton signals should be consistent with the structure. A comparison with the ¹H NMR spectrum of unlabeled hordenine (a reference spectrum is available from commercial suppliers) is essential.[11]

  • ¹³C NMR Spectroscopy: The ¹³C NMR spectrum will show the characteristic signals for the aromatic and ethyl carbons. The signal for the deuterated methyl carbons will be a multiplet due to carbon-deuterium coupling and will have a significantly lower intensity compared to the protonated carbons.

Table 1: Predicted NMR Data for this compound (in DMSO-d6)

Atom Assignment¹H Chemical Shift (ppm) (Predicted)¹³C Chemical Shift (ppm) (Predicted)
C1-H6.95-7.15 (d, 2H)129.5-131.5
C2-H6.60-6.80 (d, 2H)114.5-116.5
C3-OH9.20-9.40 (s, 1H)155.0-157.0
C4-130.0-132.0
Cα-H₂2.55-2.75 (t, 2H)33.0-35.0
Cβ-H₂2.40-2.60 (t, 2H)59.0-61.0
N-(CD₃)₂Absent43.0-45.0 (multiplet)

Note: The predicted chemical shifts are based on the known spectrum of hordenine and the expected effects of deuteration. Actual values may vary slightly.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and confirm the isotopic enrichment of this compound. High-resolution mass spectrometry (HRMS) is particularly useful for obtaining the exact mass.

  • Electrospray Ionization (ESI-MS): In positive ion mode, the protonated molecule [M+H]⁺ is expected. For this compound (C₁₀H₉D₆NO), the theoretical exact mass is 171.1530 g/mol . The expected m/z for [M+H]⁺ would be approximately 172.1609.

  • Fragmentation Pattern: The fragmentation pattern in tandem mass spectrometry (MS/MS) can provide further structural confirmation. A characteristic fragmentation would involve the loss of the deuterated dimethylamine group.

Table 2: Expected Mass Spectrometry Data for this compound

IonTheoretical m/z
[M]⁺˙171.1530
[M+H]⁺172.1609
High-Performance Liquid Chromatography (HPLC)

HPLC is the primary method for determining the purity of this compound. Commercial suppliers typically report a purity of >95% by HPLC.[12] A reverse-phase HPLC method is generally suitable for the analysis of hordenine and its analogs.[13]

Table 3: Typical HPLC Method Parameters for this compound Analysis

ParameterCondition
Column C18 reverse-phase, 4.6 x 150 mm, 5 µm
Mobile Phase A: 0.1% Formic acid in WaterB: 0.1% Formic acid in Acetonitrile
Gradient 10-90% B over 15 minutes
Flow Rate 1.0 mL/min
Detection UV at 220 nm and 275 nm
Injection Volume 10 µL
Expected Retention Time 5-8 minutes (dependent on exact conditions)

Experimental Workflows

The following diagrams illustrate the logical workflows for the synthesis and characterization of this compound.

G cluster_synthesis Synthesis Workflow Start Start: Tyramine HCl Reaction Reductive Amination with Deuterated Reagents Start->Reaction Workup Aqueous Workup and Extraction Reaction->Workup Purification Column Chromatography or Prep-HPLC Workup->Purification Final_Product This compound Purification->Final_Product

Caption: A streamlined workflow for the synthesis of this compound.

G cluster_characterization Characterization Workflow Sample This compound Sample NMR NMR Spectroscopy (¹H and ¹³C) Sample->NMR MS Mass Spectrometry (HRMS and MS/MS) Sample->MS HPLC HPLC Analysis Sample->HPLC Structure_Confirmation Structure Confirmation NMR->Structure_Confirmation Isotopic_Enrichment Isotopic Enrichment MS->Isotopic_Enrichment Purity_Assessment Purity > 95% HPLC->Purity_Assessment

Caption: The analytical workflow for the characterization of this compound.

Conclusion

This technical guide outlines a comprehensive approach to the synthesis and characterization of this compound. The proposed synthetic route via reductive amination of tyramine with deuterated reagents offers a reliable method for obtaining this valuable internal standard. The detailed characterization protocols using NMR, MS, and HPLC are essential for ensuring the quality and reliability of the synthesized material for use in demanding research and drug development applications. While specific experimental data for this compound synthesis is not abundant in the public domain, the principles and methodologies described herein provide a solid foundation for its successful preparation and validation.

References

Hordenine-d6: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Hordenine-d6 is the deuterated form of Hordenine, a naturally occurring phenethylamine alkaloid found in various plants, most notably barley (Hordeum vulgare).[1] As a stable isotope-labeled internal standard, this compound is a critical tool for the accurate quantification of Hordenine in complex biological matrices. This technical guide provides an in-depth overview of this compound, including its core chemical properties, and delves into the pharmacological activities and associated signaling pathways of its non-labeled counterpart, Hordenine. Detailed experimental protocols and analytical methodologies are also presented to support researchers in drug development and various scientific fields.

Core Data Presentation: this compound

All quantitative data for this compound is summarized in the table below for easy reference and comparison.

PropertyValueReferences
CAS Number 1346598-66-0[2][3]
Molecular Formula C₁₀H₉D₆NO[2][4]
Molecular Weight 171.27 g/mol [2][3][4]
Appearance White to off-white or light brown solid[2][5]
Storage 2-8°C Refrigerator[2]

Pharmacological and Biological Activities of Hordenine

Hordenine exhibits a range of pharmacological effects, making it a molecule of interest for researchers. It is known to act as an indirectly acting adrenergic agent by stimulating the release of stored norepinephrine.[1] This mechanism contributes to its effects on the cardiovascular system, including a positive inotropic effect on the heart, and an increase in systolic and diastolic blood pressure.[1][6]

Recent studies have highlighted the anti-inflammatory properties of Hordenine. It has been shown to protect against lipopolysaccharide-induced acute lung injury by inhibiting the activation of key inflammatory signaling pathways.[7] Furthermore, in a model of ulcerative colitis, Hordenine demonstrated therapeutic effects by reducing the expression of pro-inflammatory cytokines.[8]

Key Signaling Pathways

Several signaling pathways are modulated by Hordenine, underpinning its biological activities. These include:

  • NF-κB and MAPK Signaling Pathways: Hordenine has been shown to inhibit neuroinflammation and exert neuroprotective effects by inhibiting the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) signaling pathways.[7][9]

  • S1P/S1PR1/STAT3 Signaling Pathway: In the context of ulcerative colitis, Hordenine has been found to inhibit the sphingosine-1-phosphate (S1P)/sphingosine-1-phosphate receptor 1 (S1PR1)/signal transducer and activator of transcription 3 (STAT3) signaling pathway.[8]

Below are diagrams illustrating these key signaling pathways.

NF_kB_MAPK_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 Hordenine Hordenine TAK1 TAK1 Hordenine->TAK1 IKK IKK Complex Hordenine->IKK MAPKKs MAPKKs Hordenine->MAPKKs TRAF6 TRAF6 MyD88->TRAF6 TRAF6->TAK1 TAK1->IKK TAK1->MAPKKs IκBα IκBα IKK->IκBα phosphorylates NF_kB NF-κB (p65/p50) IκBα->NF_kB releases NF_kB_n NF-κB (p65/p50) NF_kB->NF_kB_n translocation MAPKs MAPKs (p38, JNK, ERK) MAPKKs->MAPKs MAPKs_n MAPKs MAPKs->MAPKs_n translocation Inflammation Inflammatory Gene Expression NF_kB_n->Inflammation MAPKs_n->Inflammation

Figure 1: Hordenine's inhibition of NF-κB and MAPK signaling pathways.

S1P_STAT3_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus S1P S1P S1PR1 S1PR1 S1P->S1PR1 JAK2 JAK2 S1PR1->JAK2 activates Hordenine Hordenine Hordenine->S1PR1 STAT3 STAT3 JAK2->STAT3 phosphorylates pSTAT3 p-STAT3 STAT3->pSTAT3 pSTAT3_dimer p-STAT3 Dimer pSTAT3->pSTAT3_dimer dimerization Inflammation Pro-inflammatory Gene Expression pSTAT3_dimer->Inflammation

Figure 2: Hordenine's inhibition of the S1P/S1PR1/STAT3 signaling pathway.

Experimental Protocols

Quantification of Hordenine using this compound as an Internal Standard

This compound is instrumental in the accurate quantification of Hordenine in biological samples via mass spectrometry.[10] A common technique is Direct Analysis in Real Time-High-Resolution Mass Spectrometry (DART-HRMS).[10]

Methodology:

  • Sample Preparation:

    • Homogenize the biological matrix (e.g., plant material, plasma).

    • Perform a liquid-liquid extraction with an appropriate solvent system (e.g., dichloromethane and diethyl ether).[11]

    • Spike the sample with a known concentration of this compound as an internal standard.[10]

  • Instrumental Analysis:

    • Analyze the extracted sample using a DART-HRMS system.[10]

    • The DART source ionizes the sample in an open-air environment, followed by high-resolution mass analysis.

  • Data Analysis:

    • Quantify the amount of Hordenine by comparing the peak area of the analyte to the peak area of the this compound internal standard.[10]

    • Construct a calibration curve using known concentrations of Hordenine and a fixed concentration of this compound to ensure linearity and accuracy.

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Homogenization 1. Sample Homogenization Spiking 2. Spiking with this compound Homogenization->Spiking Extraction 3. Liquid-Liquid Extraction Spiking->Extraction DART_HRMS 4. DART-HRMS Analysis Extraction->DART_HRMS Peak_Integration 5. Peak Area Integration DART_HRMS->Peak_Integration Quantification 6. Quantification vs. Internal Standard Peak_Integration->Quantification

References

Stability and Storage of Hordenine-d6: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the available information regarding the stability and recommended storage conditions for Hordenine-d6. This compound, a deuterated isotopologue of Hordenine, serves as a critical internal standard for the accurate quantification of Hordenine in complex matrices, particularly in phytochemical analysis and pharmacokinetic studies.[1][2] Ensuring the stability of this compound is paramount to maintaining its isotopic purity and concentration, which are fundamental for reliable analytical results. This document consolidates storage recommendations from commercial suppliers and outlines general principles for stability testing based on established regulatory guidelines, addressing the current gap in publicly available, in-depth stability data for this specific compound.

Introduction to this compound

This compound is a stable isotope-labeled form of Hordenine, a naturally occurring phenethylamine alkaloid found in various plants. The deuterium labeling makes it an ideal internal standard for mass spectrometry-based analytical methods, as it is chemically identical to the analyte but has a distinct mass-to-charge ratio. Its primary application is in quantitative bioanalysis, where it is used to correct for matrix effects and variations in sample processing and instrument response.

Chemical Structure:

  • Chemical Name: 4-[2-[bis(trideuteriomethyl)amino]ethyl]phenol[3]

  • CAS Number: 1346598-66-0[4]

  • Molecular Formula: C₁₀H₉D₆NO[4]

  • Molecular Weight: 171.27 g/mol [3][4]

Recommended Storage Conditions

The stability of this compound is directly influenced by storage conditions. Improper storage can lead to degradation, compromising its utility as an internal standard. The following table summarizes the recommended storage conditions for this compound as provided by various chemical suppliers.

Storage TypeTemperatureDurationAdditional NotesSource(s)
Stock Solution -80°CUp to 6 monthsStored under nitrogen.[5][6]
-20°CUp to 1 monthStored under nitrogen.[5][6]
Solid Form 2-8°CNot specifiedRefrigerator.[4]
4°CNot specifiedStored under nitrogen.[6]
Shipping AmbientShort term[4]
Blue IceShort termFor sample solutions.[6]

Key Recommendations:

  • For long-term stability, stock solutions of this compound should be stored at -80°C.

  • For short-term use, stock solutions can be kept at -20°C for up to one month.

  • To prevent degradation due to repeated freeze-thaw cycles, it is advisable to aliquot stock solutions into smaller, single-use vials.

  • Storage under an inert atmosphere, such as nitrogen, is recommended to minimize oxidative degradation.[5][6]

  • The solid form of this compound appears to be stable at refrigerated temperatures (2-8°C).[4]

Principles of Stability Testing

Currently, there is a lack of publicly available, detailed stability studies specifically for this compound. However, the principles for assessing the stability of an active pharmaceutical ingredient (API) or a reference standard are well-established by regulatory bodies such as the International Council for Harmonisation (ICH). These guidelines provide a framework for designing and executing stability studies.

A comprehensive stability program for this compound would involve long-term and accelerated stability studies.

  • Long-Term Stability Testing: These studies are conducted under the recommended storage conditions to establish the re-test period or shelf life.

  • Accelerated Stability Testing: These studies are performed under exaggerated storage conditions (e.g., higher temperature and humidity) to predict the stability profile over a shorter period and to understand the effects of short-term excursions from the recommended storage conditions.[7][8]

  • Stress Testing: Stress testing helps to identify potential degradation products and degradation pathways.[9] This involves exposing the substance to more extreme conditions than those used for accelerated testing, such as high heat (e.g., in 10°C increments above the accelerated temperature), high humidity (≥75% RH), oxidation, and photolysis.[9]

Experimental Protocols for Stability Assessment

While specific protocols for this compound are not available, the following section outlines a generalized experimental workflow for conducting a stability study based on ICH guidelines.

Sample Preparation and Handling
  • Material: Use a single, well-characterized batch of this compound.

  • Container Closure System: Store the material in a container closure system that mimics the proposed packaging for long-term storage and distribution.[8]

  • Solution Preparation: If evaluating the stability of a stock solution, prepare the solution in a relevant solvent (e.g., DMSO, DMF, Ethanol) at a known concentration.[5][6]

Stability-Indicating Analytical Method

A validated, stability-indicating analytical method is crucial for separating and quantifying the intact this compound from any potential degradation products. A high-performance liquid chromatography (HPLC) or ultra-performance liquid chromatography (UPLC) method coupled with mass spectrometry (MS/MS) would be appropriate.

Generalized Experimental Workflow

The following diagram illustrates a general workflow for a stability testing program.

Stability_Testing_Workflow cluster_setup 1. Study Setup cluster_storage 2. Storage Conditions cluster_analysis 3. Analysis at Time Points cluster_evaluation 4. Data Evaluation start Obtain this compound Batch prep Prepare Samples (Solid & Solution) start->prep long_term Long-Term (e.g., -80°C, -20°C, 2-8°C) prep->long_term Distribute Samples accelerated Accelerated (e.g., 25°C/60% RH, 40°C/75% RH) prep->accelerated Distribute Samples stress Stress Testing (Heat, Humidity, Light, Oxidation) prep->stress Distribute Samples time_points Pull Samples at Predetermined Intervals (e.g., 0, 1, 3, 6, 12 months) long_term->time_points Store Samples accelerated->time_points Store Samples stress->time_points Store Samples analytical_testing Perform Stability-Indicating Analysis (e.g., HPLC-MS/MS) time_points->analytical_testing data_analysis Assess Assay, Purity, and Degradants analytical_testing->data_analysis conclusion Determine Shelf-Life / Re-test Period data_analysis->conclusion

Caption: Generalized workflow for a this compound stability study.

Potential Degradation Pathways

The specific degradation pathways of this compound have not been elucidated in the available literature. However, based on the structure of the parent molecule, Hordenine, potential degradation could involve:

  • Oxidation: The phenolic hydroxyl group is susceptible to oxidation, which could be accelerated by exposure to light, heat, and certain metal ions.

  • Photodegradation: Exposure to UV light could potentially lead to the degradation of the molecule.

A logical diagram illustrating these potential degradation routes is presented below.

Degradation_Pathways cluster_stressors Stress Conditions cluster_products Potential Degradation Products Hordenine_d6 This compound Oxidation_Products Oxidation Products (e.g., Quinones) Hordenine_d6->Oxidation_Products Oxidation Photodegradation_Products Photodegradation Products Hordenine_d6->Photodegradation_Products Photolysis Other_Degradants Other Degradants Hordenine_d6->Other_Degradants Thermal/Hydrolytic Degradation Oxidative Oxidative Stress (e.g., H₂O₂, AIBN) Photolytic Photolytic Stress (e.g., UV/Vis Light) Thermal Thermal Stress (e.g., High Temperature) Hydrolytic Hydrolytic Stress (e.g., Acidic/Basic pH)

Caption: Potential degradation pathways for this compound.

Conclusion and Future Directions

The available data indicates that this compound is stable for extended periods when stored at low temperatures (-80°C for stock solutions) and under an inert atmosphere. For routine use, storage at -20°C or in a refrigerator for the solid form is acceptable for shorter durations.

There is a clear need for comprehensive stability studies on this compound to be conducted and published. Such studies would provide valuable data for researchers relying on this internal standard for accurate quantification. Future work should focus on:

  • Performing long-term and accelerated stability studies under various conditions.

  • Conducting stress testing to identify and characterize degradation products.

  • Elucidating the specific degradation pathways.

  • Establishing a definitive re-test period based on empirical data.

By following the general principles of stability testing outlined in this guide, researchers can ensure the integrity of their this compound reference material, leading to more accurate and reproducible analytical results.

References

Hordenine-d6: A Technical Guide for Research Applications

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides comprehensive information on Hordenine-d6 for laboratory research. It covers supplier specifications, key signaling pathways, and detailed experimental protocols to facilitate its use in scientific investigations.

This compound Supplier Information

This compound is a deuterated form of Hordenine, an alkaloid found in various plants. The deuterium labeling makes it a valuable tool for researchers, particularly in pharmacokinetic and metabolic studies, as it can be distinguished from its endogenous counterpart by mass spectrometry. Several suppliers offer this compound for research purposes. The following table summarizes the available quantitative data from prominent suppliers to aid in the selection of the most suitable product for your experimental needs.

SupplierPurityIsotopic PurityCertificate of Analysis (CoA)
MedChemExpress 98.03%[1]Not specifiedAvailable[1]
GlpBio >98.00%[2]Not specifiedAvailable[2]
BDGSynthesis >98% (HPLC)Not specifiedProvided with shipment, includes HPLC and NMR data[3]
HPC Standards Not specifiedNot specifiedAvailable[4][5]
Pharmaffiliates Not specifiedNot specifiedSample CoA available[6]

Key Signaling Pathway: Inhibition of Melanogenesis

Hordenine has been shown to inhibit melanogenesis, the process of melanin production, by suppressing the cyclic adenosine monophosphate (cAMP) signaling pathway.[1][2] This pathway is a critical regulator of skin pigmentation. The diagram below illustrates the mechanism by which Hordenine exerts its inhibitory effect.

Hordenine_Melanogenesis_Pathway cluster_extracellular Extracellular cluster_cell_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Hordenine Hordenine GPCR GPCR Hordenine->GPCR Inhibits AC Adenylyl Cyclase GPCR->AC Inhibits cAMP cAMP AC->cAMP Inhibits Production PKA PKA cAMP->PKA Activates MITF MITF PKA->MITF Activates TYR Tyrosinase (TYR) MITF->TYR Promotes Transcription TRP1 TRP-1 MITF->TRP1 Promotes Transcription TRP2 TRP-2 MITF->TRP2 Promotes Transcription Melanin Melanin Synthesis TYR->Melanin TRP1->Melanin TRP2->Melanin

Caption: Hordenine's inhibition of the cAMP pathway in melanogenesis.

Experimental Protocols

The following are detailed methodologies for key experiments commonly used to investigate the effects of Hordenine on melanogenesis in a research laboratory setting.

Cell Culture and Treatment
  • Cell Line: B16F10 mouse melanoma cells are a commonly used model for studying melanogenesis.

  • Culture Medium: Culture the cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

  • Incubation: Maintain the cells in a humidified incubator at 37°C with 5% CO2.

  • Hordenine Preparation: Prepare a stock solution of Hordenine (or this compound) in a suitable solvent, such as dimethyl sulfoxide (DMSO). Further dilute the stock solution in the culture medium to the desired final concentrations. Ensure the final DMSO concentration in the culture is non-toxic to the cells (typically <0.1%).

  • Treatment: Seed the B16F10 cells in appropriate culture plates. Once the cells reach the desired confluency, replace the medium with fresh medium containing various concentrations of Hordenine. Include a vehicle control (medium with the same concentration of DMSO without Hordenine).

Melanin Content Assay
  • Cell Lysis: After the desired treatment period with Hordenine, wash the cells with phosphate-buffered saline (PBS) and lyse them in a solution of 1 N NaOH containing 10% DMSO.

  • Incubation: Incubate the cell lysates at 80°C for 1 hour to solubilize the melanin.

  • Spectrophotometry: Measure the absorbance of the lysates at 475 nm using a microplate reader.

  • Normalization: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).

  • Calculation: Express the melanin content as a percentage of the vehicle-treated control group, normalized to the protein concentration.

Tyrosinase Activity Assay
  • Cell Lysate Preparation: Wash the Hordenine-treated cells with PBS and lyse them in a buffer containing 1% Triton X-100 and protease inhibitors.

  • Incubation: Incubate the lysates on ice for 30 minutes, then centrifuge to pellet the cell debris. Collect the supernatant containing the cellular proteins.

  • Reaction Mixture: In a 96-well plate, mix the cell lysate with a solution of L-DOPA (a substrate for tyrosinase).

  • Incubation and Measurement: Incubate the plate at 37°C and monitor the formation of dopachrome by measuring the absorbance at 475 nm at regular intervals.

  • Calculation: Calculate the tyrosinase activity based on the rate of dopachrome formation and normalize it to the protein concentration of the lysate. Express the activity as a percentage of the vehicle-treated control.

Western Blot Analysis for Protein Expression
  • Protein Extraction: Extract total protein from Hordenine-treated cells using a suitable lysis buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each sample using a standard protein assay.

  • SDS-PAGE: Separate equal amounts of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.

  • Immunoblotting:

    • Block the membrane with a blocking solution (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20) to prevent non-specific antibody binding.

    • Incubate the membrane with primary antibodies specific for the proteins of interest (e.g., MITF, tyrosinase, TRP-1, TRP-2) and a loading control (e.g., β-actin or GAPDH).

    • Wash the membrane and incubate it with a suitable horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) detection system and visualize them using an imaging system.

  • Densitometry: Quantify the intensity of the protein bands using image analysis software and normalize the expression of the target proteins to the loading control.

Experimental Workflow

The following diagram outlines a typical experimental workflow for investigating the effects of this compound in a research setting.

Experimental_Workflow cluster_planning Planning & Preparation cluster_experimentation Experimentation cluster_analysis Data Analysis & Interpretation SelectSupplier Select this compound Supplier PrepareReagents Prepare Reagents & Cell Culture SelectSupplier->PrepareReagents CellTreatment Cell Treatment with this compound PrepareReagents->CellTreatment MelaninAssay Melanin Content Assay CellTreatment->MelaninAssay TyrAssay Tyrosinase Activity Assay CellTreatment->TyrAssay WesternBlot Western Blot Analysis CellTreatment->WesternBlot DataAnalysis Analyze Quantitative Data MelaninAssay->DataAnalysis TyrAssay->DataAnalysis WesternBlot->DataAnalysis Conclusion Draw Conclusions DataAnalysis->Conclusion

Caption: A typical experimental workflow for this compound research.

References

Methodological & Application

Application Note: High-Throughput Quantification of Hordenine in Biological Matrices Using Hordenine-d6 as an Internal Standard by LC-MS/MS

Author: BenchChem Technical Support Team. Date: November 2025

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note describes a robust and sensitive method for the quantification of hordenine in various biological matrices, such as plasma, serum, and plant extracts. The use of a stable isotope-labeled internal standard, hordenine-d6, ensures high accuracy and precision by compensating for matrix effects and variations in sample preparation and instrument response.[1][2][3] The described Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) method provides a reliable tool for researchers, scientists, and drug development professionals studying the pharmacokinetics, metabolism, and biological activity of hordenine.

Introduction

Hordenine (N,N-dimethyltyramine) is a naturally occurring phenethylamine alkaloid found in various plants, including barley, and is consequently present in products like beer.[2][4] It has garnered significant interest in the scientific community due to its diverse pharmacological effects, including anti-inflammatory, neuroprotective, and potential therapeutic applications in conditions like ulcerative colitis and Parkinson's disease.[5][6][7] Accurate quantification of hordenine in biological samples is crucial for understanding its absorption, distribution, metabolism, and excretion (ADME) profile and for elucidating its mechanisms of action.

The use of a stable isotope-labeled internal standard (SIL-IS) is the gold standard for quantitative mass spectrometry. This compound, a deuterated analog of hordenine, is an ideal internal standard as it shares identical chemical and physical properties with the analyte, ensuring it behaves similarly during sample extraction, chromatography, and ionization.[3] This co-elution and similar ionization efficiency allow for the correction of analytical variability, leading to highly reliable and reproducible quantitative results.[1][2]

Experimental

Materials and Reagents
  • Hordenine hydrochloride (≥98% purity)

  • This compound (N,N-di(methyl-d3)-4-(2-aminoethyl)phenol) hydrochloride (≥98% purity, isotopic purity ≥99%)

  • Acetonitrile (LC-MS grade)

  • Methanol (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Water (LC-MS grade)

  • Rat or human plasma/serum (or other relevant biological matrix)

Instrumentation
  • A sensitive and selective Ultra-High-Performance Liquid Chromatography (UHPLC) system coupled to a triple quadrupole mass spectrometer (MS/MS) with an electrospray ionization (ESI) source.

Standard Solutions Preparation
  • Hordenine Stock Solution (1 mg/mL): Dissolve 10 mg of hordenine hydrochloride in 10 mL of methanol.

  • This compound Internal Standard (IS) Stock Solution (1 mg/mL): Dissolve 10 mg of this compound hydrochloride in 10 mL of methanol.

  • Hordenine Working Solutions: Prepare serial dilutions of the hordenine stock solution in methanol:water (50:50, v/v) to create calibration standards.

  • This compound IS Working Solution (100 ng/mL): Dilute the this compound IS stock solution with methanol:water (50:50, v/v).

Sample Preparation Protocol: Protein Precipitation

This protocol is suitable for plasma and serum samples.

  • Label microcentrifuge tubes for each standard, quality control (QC), and unknown sample.

  • Add 50 µL of the appropriate calibration standard, QC, or unknown sample to the labeled tubes.

  • Add 10 µL of the 100 ng/mL this compound IS working solution to all tubes except for the blank matrix samples.

  • To precipitate proteins, add 150 µL of acetonitrile to each tube.

  • Vortex each tube for 30 seconds.

  • Centrifuge the tubes at 13,000 rpm for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a new set of labeled tubes or a 96-well plate.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the dried extract in 100 µL of the mobile phase starting condition (e.g., 95% Mobile Phase A).

  • Vortex briefly and centrifuge to pellet any remaining particulates.

  • Transfer the reconstituted sample to autosampler vials for LC-MS/MS analysis.

LC-MS/MS Method

Liquid Chromatography Parameters
ParameterValue
Column UPLC BEH HILIC (2.1 mm × 100 mm, 1.7 µm)[8] or equivalent
Mobile Phase A Water with 0.1% Formic Acid and 10 mM Ammonium Formate[8]
Mobile Phase B Acetonitrile with 10 mM Ammonium Formate[8]
Flow Rate 0.4 mL/min[9]
Injection Volume 5 µL
Column Temp. 40°C
Gradient As needed to achieve separation

Note: The gradient should be optimized to ensure baseline separation of hordenine from any potential interferences.

Mass Spectrometry Parameters
ParameterValue
Ionization Mode Electrospray Ionization (ESI), Positive[8]
Scan Type Multiple Reaction Monitoring (MRM)
Hordenine MRM Transition m/z 166.1 → 121.0[8]
This compound MRM Transition m/z 172.1 → 127.0 (or other appropriate fragment)
Collision Energy Optimize for maximum signal intensity
Dwell Time 100 ms

Note: The specific voltages and gas settings should be optimized for the particular mass spectrometer being used.

Data Analysis and Quantification

The concentration of hordenine in the unknown samples is determined by constructing a calibration curve. This is done by plotting the peak area ratio of the hordenine MRM transition to the this compound IS MRM transition against the known concentrations of the calibration standards. A linear regression analysis is then applied to the calibration curve to determine the concentration of hordenine in the unknown samples.

Method Validation Data

The following tables summarize typical quantitative performance data for the analysis of hordenine using a deuterated internal standard. The data is compiled from various studies and may differ based on the specific matrix and instrumentation used.

Table 1: Linearity and Lower Limit of Quantification (LLOQ)
MatrixLinear RangeLLOQReference
Rat Plasma2 - 2000 ng/mL2 ng/mL[8]
Human Serum0.2 - 16 ng/mL0.3 ng/mL[9]
Plant Material Extract1 - 100 µg/mL1 µg/mL[1][2]
Table 2: Accuracy and Precision
MatrixConcentration (ng/mL)Intra-day Precision (%RSD)Inter-day Precision (%RSD)Accuracy (%)Reference
Rat Plasma5< 8%< 8%97.0% - 107.7%[8]
Rat Plasma50< 8%< 8%97.0% - 107.7%[8]
Rat Plasma1500< 8%< 8%97.0% - 107.7%[8]
Table 3: Recovery
MatrixConcentration (ng/mL)Mean Recovery (%)Reference
Rat Plasma580.4% - 87.3%[8]
Rat Plasma5080.4% - 87.3%[8]
Rat Plasma150080.4% - 87.3%[8]

Visualizations

Experimental Workflow

experimental_workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Plasma/Serum Sample Add_IS Add this compound IS Sample->Add_IS Precipitation Protein Precipitation (Acetonitrile) Add_IS->Precipitation Centrifuge Centrifugation Precipitation->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant Dry Evaporate to Dryness Supernatant->Dry Reconstitute Reconstitute in Mobile Phase Dry->Reconstitute LC_Separation UHPLC Separation Reconstitute->LC_Separation MS_Detection Mass Spectrometry (MRM Detection) LC_Separation->MS_Detection Peak_Integration Peak Integration MS_Detection->Peak_Integration Calibration_Curve Calibration Curve (Peak Area Ratio vs. Conc.) Peak_Integration->Calibration_Curve Quantification Quantification of Unknowns Calibration_Curve->Quantification

Caption: Experimental workflow for hordenine quantification.

Hordenine Signaling Pathways

Hordenine has been shown to interact with several key signaling pathways, which are implicated in its observed pharmacological effects.

hordenine_signaling cluster_inflammatory Anti-inflammatory Pathways cluster_neuro Neuroprotective Pathway Hordenine Hordenine S1PR1 S1PR1 Hordenine->S1PR1 Inhibits NFkB NF-κB Hordenine->NFkB Inhibits MAPK MAPK Hordenine->MAPK Inhibits DRD2 Dopamine D2 Receptor (DRD2) Hordenine->DRD2 Activates STAT3 p-STAT3 S1PR1->STAT3 Pro_inflammatory_Cytokines Pro-inflammatory Cytokines (IL-6, IL-1β, TNF-α) NFkB->Pro_inflammatory_Cytokines MAPK->Pro_inflammatory_Cytokines Neuroprotection Neuroprotective Effects DRD2->Neuroprotection

References

Application Notes and Protocols for Hordenine-d6 in Urine Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the quantitative analysis of hordenine in human urine using Hordenine-d6 as an internal standard. The methodology is based on liquid chromatography-tandem mass spectrometry (LC-MS/MS), a highly sensitive and selective technique suitable for clinical and research applications.

Introduction

Hordenine (N,N-dimethyltyramine) is a naturally occurring phenethylamine alkaloid found in various plants, including barley. It is consumed by humans primarily through beer and dietary supplements. Due to its potential physiological effects, monitoring its concentration in biological fluids like urine is of interest in clinical toxicology, sports doping control, and pharmacokinetic studies. This compound, a deuterated analog of hordenine, is an ideal internal standard for quantitative analysis as it co-elutes with the analyte and compensates for variations during sample preparation and analysis.

Metabolic Pathway of Hordenine

Hordenine is metabolized in the body primarily through two phases. In Phase I, it can be demethylated to N-methyltyramine. In Phase II, hordenine and its metabolites undergo conjugation to form glucuronide and sulfate derivatives, which are then excreted in the urine. To accurately quantify the total hordenine exposure, an enzymatic hydrolysis step is necessary to cleave these conjugates and measure the parent compound.

Simplified Metabolic Pathway of Hordenine Tyramine Tyramine N_Methyltyramine N-Methyltyramine Tyramine->N_Methyltyramine Methylation Hordenine Hordenine N_Methyltyramine->Hordenine Methylation Conjugates Hordenine Glucuronide / Sulfate Hordenine->Conjugates Glucuronidation / Sulfation

Figure 1. Simplified metabolic pathway of hordenine.

Experimental Protocol

This protocol is a composite based on established methods for the analysis of similar compounds in urine.

Materials and Reagents
  • Hordenine standard (≥98% purity)

  • This compound internal standard (≥98% purity, deuterated)

  • Methanol (LC-MS grade)

  • Acetonitrile (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Ammonium formate

  • β-glucuronidase (from E. coli or similar)

  • Phosphate buffer (pH 6.8)

  • Ultrapure water

  • Solid-Phase Extraction (SPE) cartridges (e.g., C18) or Liquid-Liquid Extraction (LLE) solvents (e.g., ethyl acetate)

Sample Preparation

The following workflow outlines the steps for preparing a urine sample for analysis.

Urine Sample Preparation Workflow cluster_prep Sample Preparation Sample 1. Urine Sample Collection (1 mL) Spike 2. Spike with this compound IS Sample->Spike Buffer 3. Add Phosphate Buffer Spike->Buffer Enzyme 4. Add β-glucuronidase Buffer->Enzyme Incubate 5. Incubate (e.g., 60 min at 55°C) Enzyme->Incubate Extraction 6. Extraction (SPE or LLE) Incubate->Extraction Evaporate 7. Evaporate to Dryness Extraction->Evaporate Reconstitute 8. Reconstitute in Mobile Phase Evaporate->Reconstitute Analysis 9. LC-MS/MS Analysis Reconstitute->Analysis

Figure 2. Workflow for urine sample preparation.

Detailed Steps:

  • Sample Collection: Collect a mid-stream urine sample in a sterile container.

  • Internal Standard Spiking: To 1 mL of urine, add a known concentration of this compound internal standard (e.g., 100 ng/mL).

  • Buffering: Add 500 µL of phosphate buffer (pH 6.8).

  • Enzymatic Hydrolysis: Add 50 µL of β-glucuronidase solution.

  • Incubation: Vortex the mixture and incubate at 55°C for 60 minutes to cleave the glucuronide conjugates.

  • Extraction:

    • Solid-Phase Extraction (SPE): Condition a C18 SPE cartridge with methanol followed by water. Load the incubated sample. Wash the cartridge with water to remove interferences. Elute the analytes with methanol.

    • Liquid-Liquid Extraction (LLE): Add 3 mL of ethyl acetate to the sample, vortex vigorously for 2 minutes, and centrifuge to separate the layers. Transfer the organic layer to a clean tube. Repeat the extraction.

  • Evaporation: Evaporate the eluate or combined organic layers to dryness under a gentle stream of nitrogen.

  • Reconstitution: Reconstitute the dried residue in 100 µL of the initial mobile phase.

  • Analysis: Inject the reconstituted sample into the LC-MS/MS system.

LC-MS/MS Conditions

The following are suggested starting conditions, which should be optimized for the specific instrument used. These are adapted from a method for hordenine in rat plasma.

Table 1: Liquid Chromatography Parameters

ParameterValue
Column C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm)
Mobile Phase A 0.1% Formic acid in water
Mobile Phase B 0.1% Formic acid in acetonitrile
Gradient Start at 5% B, increase to 95% B over 5 min, hold for 2 min, return to initial conditions
Flow Rate 0.3 mL/min
Injection Volume 5 µL
Column Temp. 40°C

Table 2: Mass Spectrometry Parameters

ParameterValue
Ionization Mode Electrospray Ionization (ESI), Positive
Scan Type Multiple Reaction Monitoring (MRM)
Capillary Voltage 3.5 kV
Source Temp. 150°C
Desolvation Temp. 400°C
MRM Transitions See Table 3

Table 3: MRM Transitions

CompoundPrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
Hordenine 166.1121.020
This compound 172.1121.0 or 127.0*~20

*The product ion for this compound should be determined experimentally by infusing the standard. A common fragmentation pathway would result in the same product ion as the unlabeled compound (121.0), or a deuterated fragment (127.0).

Quantitative Data

The following data are compiled from studies on hordenine analysis in different matrices and should be validated for urine analysis in your laboratory.

Table 4: Summary of Quantitative Parameters

ParameterReported ValueMatrixReference
Limit of Quantitation (LOQ) 1 µg/mLPlant Matrix
Linear Range 2 - 2000 ng/mLRat Plasma
Recovery 80.4 - 87.3%Rat Plasma
Intra-day Precision (RSD) <8%Rat Plasma
Inter-day Precision (RSD) <8%Rat Plasma

Conclusion

The described protocol provides a robust framework for the quantification of hordenine in human urine using this compound as an internal standard. The use of enzymatic hydrolysis allows for the determination of total hordenine, providing a more complete picture of exposure. The LC-MS/MS method offers high sensitivity and selectivity. It is crucial to perform a full method validation in the target matrix to ensure accuracy and precision for the intended application.

Application Note: Quantitative Analysis of Hordenine using DART-HRMS with a Deuterated Internal Standard

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Hordenine is a naturally occurring phenethylamine alkaloid found in various plants, including barley, and is known for its psychoactive properties.[1][2] Accurate and rapid quantification of hordenine is crucial for regulatory purposes, quality control of consumer products, and in drug development.[1][2][3] Direct Analysis in Real Time-High Resolution Mass Spectrometry (DART-HRMS) offers a powerful analytical technique for the rapid screening and quantification of compounds in complex matrices with minimal to no sample preparation.[1][2][4] This application note details a validated protocol for the quantitative analysis of hordenine in a complex matrix using a deuterated internal standard, hordenine-d6, by DART-HRMS.[1][2][3] The use of a deuterated internal standard is a common and effective strategy in quantitative mass spectrometry to improve accuracy and precision by correcting for matrix effects and variations in instrument response.[5][6]

Principle

DART is an ambient ionization technique that utilizes a heated stream of metastable gas (typically helium or nitrogen) to desorb and ionize analytes from a sample surface.[7] The ionized molecules are then introduced into a high-resolution mass spectrometer for accurate mass measurement and detection. For quantitative analysis, a known amount of a deuterated internal standard (in this case, this compound) is added to the sample. Since the deuterated standard has nearly identical chemical and physical properties to the analyte (hordenine), it experiences similar ionization efficiency and any potential ion suppression. By comparing the signal intensity of the analyte to that of the internal standard, accurate quantification can be achieved.

Experimental Protocols

Materials and Reagents
  • Hordenine standard (analytical grade)

  • This compound (internal standard)

  • Methanol (LC-MS grade)

  • Sample matrix (e.g., plant material, biological fluid)

  • Vortex mixer

  • Centrifuge

  • Pipettes and tips

  • Autosampler vials or suitable sample holders for DART analysis

Standard and Sample Preparation

2.1. Stock Solutions

  • Hordenine Stock Solution (1 mg/mL): Accurately weigh 10 mg of hordenine and dissolve it in 10 mL of methanol.

  • This compound Internal Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound and dissolve it in 10 mL of methanol.

2.2. Calibration Standards

  • Prepare a series of calibration standards by serial dilution of the hordenine stock solution with methanol to achieve a concentration range of 1 µg/mL to 100 µg/mL.

  • Spike each calibration standard with the this compound internal standard to a final concentration of 10 µg/mL.

2.3. Sample Preparation

  • For solid samples (e.g., plant material), accurately weigh a known amount of the homogenized sample (e.g., 100 mg).

  • Add a known volume of methanol (e.g., 1 mL) and the this compound internal standard solution to achieve a final concentration of 10 µg/mL.

  • Vortex the sample vigorously for 1 minute.

  • Centrifuge the sample at 10,000 rpm for 10 minutes to pellet any solid material.

  • Transfer the supernatant to an autosampler vial for DART-HRMS analysis.

DART-HRMS Instrumentation and Parameters
  • Ion Source: DART Ion Source

  • Mass Spectrometer: High-Resolution Mass Spectrometer (e.g., Orbitrap or TOF)

  • DART Gas: Helium

  • Gas Heater Temperature: 400 °C

  • Sampling Method: Automated sample introduction using a rail or manual insertion with tweezers.

  • Mass Spectrometer Mode: Positive ion mode

  • Scan Range: m/z 100-1000

  • Resolution: > 60,000 FWHM

  • Orifice 1 Voltage: 20 V (for soft ionization)[2]

Data Acquisition and Analysis
  • Acquire data for the calibration standards and samples.

  • Extract the exact masses for protonated hordenine ([M+H]⁺, m/z 166.1226) and protonated this compound ([M+H]⁺, m/z 172.1598).

  • Calculate the peak area ratio of hordenine to this compound for each calibration standard.

  • Construct a calibration curve by plotting the peak area ratio against the concentration of hordenine.

  • Determine the concentration of hordenine in the unknown samples by interpolating their peak area ratios from the calibration curve.

Data Presentation

Table 1: DART-HRMS Method Validation Parameters
ParameterResult
Linearity (R²)> 0.99
Lower Limit of Quantification (LLOQ)1 µg/mL[1][3]
Accuracy (% Bias)< 15%
Precision (% RSD)< 15%
Table 2: Quantitative Analysis of Hordenine in Commercial Products
Sample IDHordenine Concentration (mg/g)
Product A1.071[1][3]
Product B0.542
Product C0.027
Product D0.891
Product E0.215
Product F0.098

Note: The data presented in Table 2 is representative and based on reported values for hordenine concentrations in commercially available Sceletium tortuosum products.[1][3]

Visualizations

Experimental Workflow

DART_HRMS_Workflow cluster_prep Sample Preparation cluster_analysis DART-HRMS Analysis cluster_data Data Processing Sample Sample Matrix Extraction Extraction & Centrifugation Sample->Extraction IS This compound Internal Standard IS->Extraction Solvent Methanol Solvent->Extraction DART DART Ion Source Extraction->DART Sample Introduction HRMS High-Resolution Mass Spectrometer DART->HRMS Ion Transfer Data Raw Data Acquisition HRMS->Data Processing Peak Integration & Ratio Calculation Data->Processing Calibration Calibration Curve Processing->Calibration Quantification Quantification Calibration->Quantification

Caption: Experimental workflow for the quantitative analysis of hordenine by DART-HRMS.

Hordenine Signaling Pathways

Hordenine has been shown to interact with several signaling pathways, which may contribute to its physiological effects. Two notable pathways are its agonistic effect on the Dopamine D2 Receptor and its modulation of inflammatory pathways.[8][9]

Hordenine_Signaling cluster_d2r Dopamine D2 Receptor Pathway cluster_inflammation Anti-Inflammatory Pathways Hordenine1 Hordenine DRD2 Dopamine D2 Receptor (Agonist) Hordenine1->DRD2 AC Adenylyl Cyclase (Inhibition) DRD2->AC cAMP ↓ cAMP AC->cAMP PKA ↓ PKA Activity cAMP->PKA Downstream Modulation of Neuronal Excitability PKA->Downstream Hordenine2 Hordenine NFkB NF-κB Pathway (Inhibition) Hordenine2->NFkB MAPK MAPK Pathway (Inhibition) Hordenine2->MAPK Inflammatory ↓ Pro-inflammatory Cytokines NFkB->Inflammatory MAPK->Inflammatory

Caption: Simplified signaling pathways modulated by hordenine.

Conclusion

The DART-HRMS method utilizing a deuterated internal standard provides a rapid, sensitive, and reliable approach for the quantification of hordenine in complex matrices.[1][2][3] This technique is well-suited for high-throughput screening applications in various fields, including forensic toxicology, food science, and pharmaceutical analysis. The minimal sample preparation requirements and fast analysis times make DART-HRMS a valuable tool for researchers and drug development professionals.[4][10]

References

Application Note: High-Throughput and Accurate Quantification of Hordenine in Biological and Botanical Matrices using Hordenine-d6 Internal Standard

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Hordenine is a naturally occurring phenethylamine alkaloid found in various plants, including barley, and consequently in products like beer.[1][2] It is investigated for its potential pharmacological effects, including its role as a selective substrate for the dopamine D2 receptor. Accurate quantification of hordenine in complex matrices is crucial for pharmacokinetic studies, forensic toxicology, and quality control of herbal products.[2][3] The use of a stable isotope-labeled internal standard, such as Hordenine-d6, is the gold standard for mass spectrometry-based quantification, as it effectively compensates for matrix effects and variations during sample preparation and analysis.[4][5]

This application note provides detailed protocols for the sample preparation of hordenine from various matrices, including plasma/serum and plant material, using this compound as an internal standard for analysis by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Key Analytical Parameters

This compound is the deuterium-labeled form of Hordenine.[6][7] Its use as an internal standard is critical for correcting analyte losses during sample processing and compensating for matrix-induced ionization suppression or enhancement in LC-MS/MS analysis.[4]

Table 1: Mass Spectrometry Parameters for Hordenine and this compound

AnalytePrecursor Ion (m/z)Product Ion (m/z)
Hordenine166.1121.0
This compound172.1121.0 or 127.0

Note: Specific ion transitions may vary based on the instrument and optimization. The values presented are commonly cited examples.[8]

Experimental Protocols

Three primary sample preparation techniques are presented: Protein Precipitation (PPT) for plasma/serum, Liquid-Liquid Extraction (LLE) for serum, and a direct extraction method for plant materials.

Protocol 1: Protein Precipitation (PPT) for Plasma/Serum Samples

This method is rapid and suitable for high-throughput analysis, effectively removing the majority of proteins from biological fluids.[9][10]

Materials:

  • Rat or human plasma/serum samples

  • This compound internal standard (IS) working solution (e.g., 20 µg/mL in methanol)

  • Acetonitrile (ACN)

  • Methanol (MeOH)

  • Precipitation Solution: Acetonitrile-Methanol (9:1, v/v)[8]

  • Microcentrifuge tubes (1.5 mL)

  • Vortex mixer

  • Centrifuge

Procedure:

  • Pipette 100 µL of plasma or serum sample into a 1.5 mL microcentrifuge tube.

  • Add 10 µL of the this compound internal standard working solution to the sample.

  • Add 300 µL of the cold precipitation solution (Acetonitrile-Methanol, 9:1, v/v) to the tube to precipitate proteins.[8]

  • Vortex the mixture vigorously for 1 minute to ensure thorough mixing and protein denaturation.

  • Centrifuge the tubes at 12,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

  • Carefully transfer the supernatant to a clean autosampler vial.

  • The sample is now ready for injection into the LC-MS/MS system.

Protocol 2: Liquid-Liquid Extraction (LLE) for Serum Samples

LLE provides a cleaner extract compared to PPT by partitioning the analyte of interest into an immiscible organic solvent, leaving behind many interfering substances.[11][12]

Materials:

  • Human serum samples

  • This compound internal standard (IS) working solution (e.g., 20 µg/mL in methanol)

  • Extraction Solvent: Dichloromethane and Diethyl Ether mixture[3]

  • Microcentrifuge tubes (2.0 mL)

  • Vortex mixer

  • Centrifuge

  • Nitrogen evaporator

Procedure:

  • Pipette 200 µL of serum sample into a 2.0 mL microcentrifuge tube.

  • Spike the sample with 10 µL of the this compound internal standard working solution.

  • Add 1 mL of the extraction solvent (e.g., Dichloromethane:Diethyl Ether, 1:1, v/v).

  • Cap the tube and vortex for 2 minutes to facilitate the extraction of hordenine into the organic phase.[13]

  • Centrifuge at 10,000 x g for 5 minutes to separate the aqueous and organic layers.

  • Carefully transfer the organic (bottom) layer to a new tube.

  • Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the dried residue in 100 µL of the mobile phase starting condition (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid).

  • Vortex briefly and transfer to an autosampler vial for LC-MS/MS analysis.

Protocol 3: Methanolic Extraction for Plant Material

This protocol is designed for the extraction of hordenine from complex botanical matrices like Sceletium tortuosum.[14][15]

Materials:

  • Pulverized plant material (e.g., leaves, stems)

  • This compound internal standard (IS) working solution (e.g., 20 µg/mL in methanol)

  • Methanol (HPLC grade)[16]

  • Centrifuge tubes (15 mL or 50 mL)

  • Vortex mixer

  • Centrifuge

  • Syringe filters (0.22 µm)

Procedure:

  • Weigh approximately 200 mg of the pulverized plant material into a centrifuge tube.[16]

  • Add 5 mL of methanol to the tube.

  • Spike the mixture with 100 µL of the this compound internal standard working solution (resulting in a final IS concentration relative to the extract volume).[16]

  • Vortex the mixture for 5 minutes to ensure efficient extraction. For improved recovery, this step can be repeated multiple times, pooling the extracts.[16]

  • Centrifuge the sample at 5000 x g for 10 minutes to pellet the solid plant material.[16]

  • Filter the supernatant through a 0.22 µm syringe filter into an autosampler vial.

  • If the hordenine concentration is expected to be high, a dilution step with methanol may be necessary.[16]

  • The sample is now ready for LC-MS/MS analysis.

Sample Preparation Workflow

G General Sample Preparation Workflow for Hordenine Analysis A Sample Collection (Plasma, Serum, Plant Material) B Add this compound Internal Standard (IS) A->B C Select Extraction Method B->C D Protein Precipitation (ACN/MeOH) C->D Plasma/Serum E Liquid-Liquid Extraction (Organic Solvent) C->E Serum (Cleaner) F Direct Extraction (Methanol) C->F Plant Material G Vortex & Centrifuge D->G E->G F->G H Collect Supernatant G->H I Evaporation & Reconstitution (for LLE) H->I For LLE J LC-MS/MS Analysis H->J For PPT/Direct I->J

Caption: Workflow for Hordenine Quantification.

Quantitative Performance Data

The following tables summarize the typical performance characteristics of LC-MS/MS methods for hordenine quantification using a deuterated internal standard.

Table 2: Method Validation Parameters for Hordenine in Biological Matrices

ParameterRat Plasma (PPT)[8]Human Serum (LLE)[2][3]
Linearity Range 2 - 2000 ng/mL0.2 - 16 ng/mL
LLOQ 2 ng/mL0.3 ng/mL
Accuracy 97.0% - 107.7%Within acceptable limits
Intra-day Precision (RSD) < 8%Not specified
Inter-day Precision (RSD) < 8%Not specified
Mean Recovery 80.4% - 87.3%> 50%
Matrix Effects Not specified75% - 125%

Table 3: Method Validation Parameters for Hordenine in Plant Material

ParameterSceletium tortuosum (DART-HRMS)[14][15]
Linearity Range 1 - 20 µg/mL
LLOQ 1 µg/mL
R² Value > 0.99
Accuracy Not specified
Precision (RSD) Not specified
Recovery (from spiked sample) Not specified

Conclusion

The protocols described provide robust and reliable methods for the extraction and subsequent quantification of hordenine in diverse and complex matrices. The use of this compound as an internal standard is paramount for achieving high accuracy and precision by correcting for procedural variations and matrix effects. The choice of sample preparation technique—Protein Precipitation for speed, Liquid-Liquid Extraction for cleanliness, or Direct Methanolic Extraction for botanical samples—should be guided by the specific requirements of the study, including matrix complexity, required sensitivity, and sample throughput.

References

Application Note: Quantitative Analysis of Hordenine in Biological Matrices by UPLC-MS/MS

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This application note describes a sensitive and selective Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) method for the determination of hordenine in biological matrices, primarily human and rat plasma, with adaptations for urine. Hordenine, a natural phenylethylamine alkaloid found in sources like germinated barley, has pharmacological effects that necessitate its accurate quantification in biological fluids for pharmacokinetic, toxicological, and food science studies. The protocols provided herein detail two common sample preparation techniques: protein precipitation for plasma and serum, and liquid-liquid extraction, which can be adapted for both plasma/serum and urine. The method has been validated according to established bioanalytical guidelines, demonstrating excellent linearity, precision, accuracy, and recovery.

Introduction

Hordenine (N,N-dimethyl-4-hydroxyphenylethylamine) is a naturally occurring alkaloid present in various plants, malted barley, and beer. It is known to have sympathomimetic effects and acts as a selective substrate for monoamine oxidase B (MAO-B). Due to its potential pharmacological activities and its presence in the human diet, robust and sensitive analytical methods are required for its quantification in biological matrices. UPLC-MS/MS offers superior selectivity and sensitivity compared to other analytical techniques, making it the method of choice for bioanalytical studies of hordenine. This document provides detailed protocols for sample preparation, chromatographic separation, and mass spectrometric detection of hordenine.

Experimental Protocols

Sample Preparation

Two primary methods for sample preparation are presented: protein precipitation, which is a simpler and faster method for plasma and serum, and liquid-liquid extraction, which offers a cleaner extract.

Protocol 1: Protein Precipitation (for Plasma/Serum)

  • To a 1.5 mL microcentrifuge tube, add 100 µL of plasma or serum sample.

  • Add 10 µL of internal standard (IS) working solution (e.g., Caulophylline or Hordenine-d6).

  • Add 200 µL of precipitation solvent, such as acetonitrile:methanol (9:1, v/v), and vortex for 1 minute to precipitate proteins.[1]

  • Centrifuge the mixture at 14,900 x g for 10 minutes at 4°C.[2]

  • Carefully transfer the supernatant to a new tube or a 96-well plate.

  • Inject an aliquot (typically 2-10 µL) of the supernatant directly into the UPLC-MS/MS system.

Protocol 2: Liquid-Liquid Extraction (for Plasma, Serum, or Urine)

  • To a suitable tube, add 100 µL of the biological sample (plasma, serum, or urine).

  • Add 10 µL of internal standard (IS) working solution (e.g., Hordenine-d4).

  • Add an appropriate volume of extraction solvent (e.g., a mixture of dichloromethane and diethyl ether).

  • Vortex vigorously for 1-2 minutes to ensure thorough mixing and extraction.

  • Centrifuge at a sufficient speed and time to achieve phase separation (e.g., 4000 x g for 10 minutes).

  • Carefully transfer the organic layer to a clean tube.

  • Evaporate the organic solvent to dryness under a gentle stream of nitrogen at approximately 40°C.

  • Reconstitute the dried residue in a suitable volume (e.g., 100 µL) of the mobile phase starting condition (e.g., 95:5 Water:Acetonitrile with 0.1% formic acid).

  • Vortex briefly to dissolve the residue.

  • Inject an aliquot into the UPLC-MS/MS system.

UPLC-MS/MS Analysis

Chromatographic Conditions

  • System: Waters ACQUITY UPLC or equivalent

  • Column: Waters ACQUITY UPLC BEH HILIC (2.1 x 100 mm, 1.7 µm) or equivalent C18 column.[1]

  • Mobile Phase A: Water with 0.1% formic acid and 10 mM ammonium formate.[1]

  • Mobile Phase B: Acetonitrile with 10 mM ammonium formate.[1]

  • Flow Rate: 0.4 mL/min

  • Injection Volume: 2-10 µL

  • Column Temperature: 40°C

  • Gradient Elution:

    • A representative gradient profile is provided in the table below. This may require optimization based on the specific column and system.

Time (min)% Mobile Phase A% Mobile Phase B
0.0955
1.0955
4.01090
5.01090
5.1955
7.0955

Mass Spectrometry Conditions

  • System: Triple quadrupole mass spectrometer

  • Ionization Mode: Electrospray Ionization (ESI), Positive

  • Scan Type: Multiple Reaction Monitoring (MRM)

  • Capillary Voltage: 3.0 - 4.0 kV

  • Source Temperature: ~150°C

  • Desolvation Temperature: ~400-500°C

  • Desolvation Gas Flow: ~800-1000 L/hr

  • MRM Transitions: The following transitions are commonly used for hordenine and potential internal standards. The collision energy should be optimized for the specific instrument.

CompoundPrecursor Ion (m/z)Product Ion (m/z)
Hordenine166.1121.0[1]
Caulophylline (IS)205.158.0[1]
Hordenine-d4 (IS)170.1121.1

Data Presentation

The following tables summarize the quantitative performance of UPLC-MS/MS methods for hordenine in biological matrices as reported in the literature.

Table 1: Method Validation Parameters for Hordenine in Plasma/Serum

ParameterResultReference
Linearity Range2 - 2000 ng/mL[1]
Lower Limit of Quantification (LLOQ)2 ng/mL[1]
Accuracy97.0% - 107.7%[1]
Precision (RSD)< 8% (Intra- and Inter-day)[1]
Mean Recovery80.4% - 87.3%[1]

Table 2: Method Validation Parameters for Hordenine in Urine

ParameterResultReference
Linearity RangeNot explicitly stated
Lower Limit of Quantification (LLOQ)Not explicitly stated
AccuracyNot explicitly stated
Precision (RSD)Not explicitly stated
Mean RecoveryNot explicitly stated
Note: Detailed validation data for hordenine in urine is not as readily available in the cited literature. The presented plasma/serum method can be validated for urine analysis following established guidelines.

Visualizations

The following diagrams illustrate the experimental workflow and the logical relationship of bioanalytical method validation parameters.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis UPLC-MS/MS Analysis cluster_data_processing Data Processing sample_collection Biological Sample Collection (Plasma, Serum, Urine) add_is Addition of Internal Standard sample_collection->add_is extraction Extraction (Protein Precipitation or LLE) add_is->extraction centrifugation Centrifugation extraction->centrifugation supernatant_transfer Supernatant Transfer/ Evaporation & Reconstitution centrifugation->supernatant_transfer injection Injection into UPLC System supernatant_transfer->injection separation Chromatographic Separation injection->separation detection MS/MS Detection (MRM) separation->detection peak_integration Peak Integration detection->peak_integration calibration_curve Calibration Curve Generation peak_integration->calibration_curve quantification Quantification of Hordenine calibration_curve->quantification

Caption: Experimental workflow for the UPLC-MS/MS analysis of hordenine.

validation_parameters cluster_core Core Validation Parameters cluster_stability Stability Assessment cluster_matrix Matrix Effects & Recovery accuracy Accuracy reliable_method Reliable & Robust Bioanalytical Method accuracy->reliable_method precision Precision precision->reliable_method selectivity Selectivity selectivity->reliable_method linearity Linearity & Range linearity->reliable_method lloq LLOQ lloq->reliable_method freeze_thaw Freeze-Thaw Stability freeze_thaw->reliable_method short_term Short-Term Stability short_term->reliable_method long_term Long-Term Stability long_term->reliable_method stock_solution Stock Solution Stability stock_solution->reliable_method matrix_effect Matrix Effect matrix_effect->reliable_method recovery Recovery recovery->reliable_method

Caption: Logical relationship of bioanalytical method validation parameters.

References

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Matrix Effects with Hordenine-d6 in Mass Spectrometry

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering matrix effects when using Hordenine-d6 as an internal standard in mass spectrometry assays.

Troubleshooting Guide

This guide addresses specific issues you may encounter during your experiments in a question-and-answer format.

Q1: My this compound internal standard signal is low and inconsistent across different plasma samples. What could be the cause?

A: Low and variable internal standard (IS) signals are often a primary indicator of matrix effects, specifically ion suppression. When analyzing complex matrices like plasma, endogenous components can co-elute with this compound and interfere with its ionization in the mass spectrometer's source.[1][2][3] A common cause in plasma is the presence of phospholipids, which are not effectively removed by simple protein precipitation.

To troubleshoot this issue, consider the following steps:

  • Evaluate Your Sample Preparation: Simple protein precipitation may not be sufficient to remove interfering matrix components.[3] Consider more rigorous sample clean-up methods.

  • Optimize Chromatography: Ensure that this compound is chromatographically separated from the regions of significant ion suppression.

  • Dilute the Sample: Diluting your sample can reduce the concentration of interfering matrix components.[4][5]

Q2: I am observing poor accuracy and precision in my calibration curve for Hordenine. How can I determine if this is due to matrix effects on my this compound internal standard?

A: Poor accuracy and precision can indeed be a result of inconsistent matrix effects on your analyte and internal standard. Even though this compound is a stable isotope-labeled (SIL) internal standard, differential matrix effects can occur if it does not perfectly co-elute with the native hordenine or if the nature of the matrix interference is highly variable between samples.

Here's how you can investigate:

  • Post-Column Infusion Experiment: This is a definitive way to visualize regions of ion suppression in your chromatogram. A constant infusion of this compound into the MS while injecting a blank, extracted matrix sample will show dips in the baseline where suppression occurs.[3][6]

  • Matrix Effect Calculation: You can quantify the extent of the matrix effect by comparing the peak area of this compound in a post-extraction spiked blank matrix sample to its peak area in a neat solution.

Q3: My this compound signal appears to be suppressed. What are the most likely interfering substances in my plasma/urine samples?

A: In biological fluids, several classes of endogenous compounds are known to cause ion suppression.

  • Phospholipids: Particularly in plasma, glycerophosphocholines can co-elute with analytes in reversed-phase chromatography and cause significant ion suppression.

  • Salts and Buffers: High concentrations of non-volatile salts from the sample matrix or buffers can contaminate the ion source and reduce ionization efficiency.[2][3]

  • Other Endogenous Metabolites: Urine, for instance, is a complex matrix containing a high concentration of various metabolites that can interfere with ionization.

Frequently Asked Questions (FAQs)

Q1: Why is this compound used as an internal standard?

A: this compound is a stable isotope-labeled (SIL) version of hordenine. SIL internal standards are considered the gold standard for quantitative mass spectrometry because they have nearly identical chemical and physical properties to the analyte. This means they co-elute chromatographically and experience similar extraction recovery and matrix effects, which allows for accurate correction of signal variations.[7]

Q2: Can I use a different internal standard if I suspect issues with this compound?

A: While this compound is the ideal choice, if you are facing insurmountable issues or it is unavailable, you could consider a structural analog. However, be aware that a structural analog will not co-elute perfectly and may experience different matrix effects, potentially compromising the accuracy of your results.

Q3: How can I improve the chromatographic separation of this compound from interfering matrix components?

A: Optimizing your liquid chromatography (LC) method is a critical step in mitigating matrix effects.[1] Consider the following:

  • Gradient Modification: Adjusting the gradient slope can help separate this compound from co-eluting interferences.

  • Column Chemistry: Using a different column chemistry (e.g., HILIC instead of reversed-phase) can alter the elution profile of both your analyte and interfering compounds.

  • Mobile Phase Additives: The choice and concentration of mobile phase additives can influence peak shape and retention.

Q4: Will diluting my sample extract affect my limit of quantification (LOQ)?

A: Yes, diluting your sample will also dilute your analyte, which could potentially raise your LOQ above the required level.[4] It is a trade-off between reducing matrix effects and maintaining sensitivity. If dilution is necessary, you may need to inject a larger volume or consider a more sensitive mass spectrometer.

Data Presentation

The following table provides a qualitative comparison of common sample preparation techniques for their effectiveness in reducing matrix effects in plasma analysis.

Sample Preparation MethodRelative CostThroughputEffectiveness in Removing PhospholipidsTypical Matrix Effect Reduction for Polar Basic Compounds
Protein Precipitation (PPT) LowHighLowLow to Moderate
Liquid-Liquid Extraction (LLE) Low to ModerateModerateModerate to HighModerate to High
Solid-Phase Extraction (SPE) HighLow to ModerateHighHigh
HybridSPE®-Phospholipid HighModerateVery HighVery High

This table provides a generalized comparison. Actual performance may vary depending on the specific protocol and matrix.

Experimental Protocols

Protocol 1: Evaluation of Matrix Effects using Post-Extraction Spiking

Objective: To quantify the degree of ion suppression or enhancement for this compound in a given matrix.

Methodology:

  • Prepare a Neat Solution: Prepare a solution of this compound in your final mobile phase composition at a known concentration (e.g., 50 ng/mL).

  • Prepare a Spiked Matrix Sample:

    • Extract a blank matrix sample (e.g., human plasma) using your established sample preparation protocol.

    • After extraction, spike the resulting blank extract with this compound to the same final concentration as the neat solution.

  • Analysis: Analyze both the neat solution and the spiked matrix sample by LC-MS/MS.

  • Calculation: Calculate the matrix effect using the following formula:

    • Matrix Effect (%) = (Peak Area in Spiked Matrix / Peak Area in Neat Solution) * 100

    • A value < 100% indicates ion suppression, while a value > 100% indicates ion enhancement.

Protocol 2: Phospholipid Removal using Solid-Phase Extraction (SPE)

Objective: To reduce matrix effects caused by phospholipids in plasma samples.

Methodology:

  • Sample Pre-treatment: To 200 µL of plasma, add 20 µL of your this compound internal standard working solution. Vortex to mix.

  • Condition SPE Cartridge: Condition a mixed-mode cation exchange SPE cartridge with 1 mL of methanol followed by 1 mL of water.

  • Load Sample: Load the pre-treated plasma sample onto the SPE cartridge.

  • Wash:

    • Wash the cartridge with 1 mL of 2% formic acid in water to remove salts and other polar interferences.

    • Wash the cartridge with 1 mL of methanol to remove phospholipids and other non-polar interferences.

  • Elute: Elute Hordenine and this compound with 1 mL of 5% ammonium hydroxide in methanol.

  • Evaporate and Reconstitute: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute in your mobile phase for LC-MS/MS analysis.

Visualizations

cluster_0 Troubleshooting Workflow for this compound Matrix Effects Start Inconsistent or Low This compound Signal CheckPrep Is Sample Prep Sufficient? Start->CheckPrep CheckChrom Is Chromatography Optimized? CheckPrep->CheckChrom Yes PPT Protein Precipitation CheckPrep->PPT No CheckDilution Is Sample Dilution Feasible? CheckChrom->CheckDilution Yes OptimizeLC Modify Gradient or Column Chemistry CheckChrom->OptimizeLC No Dilute Dilute Sample Extract CheckDilution->Dilute Yes Revalidate Re-evaluate Matrix Effect and Revalidate Assay CheckDilution->Revalidate No SPE SPE or LLE PPT->SPE Ineffective SPE->Revalidate OptimizeLC->Revalidate Dilute->Revalidate

Caption: A logical workflow for troubleshooting matrix effects with this compound.

cluster_1 Mechanism of Ion Suppression in ESI ESI_Droplet ESI Droplet (Analyte + Matrix) Solvent_Evaporation Solvent Evaporation ESI_Droplet->Solvent_Evaporation Charge_Competition Competition for Charge and Surface Access Solvent_Evaporation->Charge_Competition Analyte_Ion This compound Ion (Gas Phase) Charge_Competition->Analyte_Ion Reduced Efficiency Matrix_Component Co-eluting Matrix Component (e.g., Phospholipid) Charge_Competition->Matrix_Component High Concentration Suppressed_Signal Reduced Signal at Detector Analyte_Ion->Suppressed_Signal

Caption: The process of ion suppression in electrospray ionization (ESI).

References

Technical Support Center: Optimizing Hordenine-d6 as an Internal Standard

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the optimal use of Hordenine-d6 as an internal standard in analytical testing. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on method development, troubleshooting, and best practices for accurate quantification of Hordenine.

Frequently Asked Questions (FAQs)

Q1: What is the primary role of this compound in an analytical method?

A1: this compound is a stable isotope-labeled (SIL) internal standard used for the accurate quantification of Hordenine in various biological matrices.[1][2][3] By adding a known concentration of this compound to all samples, including calibrators and quality controls, it is possible to correct for variability that may occur during sample preparation, injection, and analysis.[2][3][4] The ratio of the analyte (Hordenine) signal to the internal standard (this compound) signal is used to construct the calibration curve and quantify the analyte, which significantly improves the accuracy and precision of the results.[2][3]

Q2: Why is a stable isotope-labeled internal standard like this compound preferred over a structural analog?

A2: Stable isotope-labeled internal standards are considered the gold standard in quantitative mass spectrometry.[2] Because this compound has a chemical structure nearly identical to Hordenine, it behaves very similarly during sample extraction, chromatography, and ionization.[2][5] This close similarity allows it to more effectively compensate for matrix effects and other sources of analytical variability compared to a structural analog, which may have different physicochemical properties.[6]

Q3: What are the key considerations when preparing this compound stock solutions?

A3: For accurate and reproducible results, proper preparation and storage of this compound stock solutions are critical. MedChemExpress suggests that stock solutions can be stored at -80°C for up to 6 months or at -20°C for up to 1 month, preferably under a nitrogen atmosphere to prevent degradation.[1] It is also recommended to aliquot the stock solution to avoid repeated freeze-thaw cycles.[1] The purity of the this compound standard should also be verified to avoid any potential interference with the analyte.[3]

Troubleshooting Guide

This guide addresses common issues encountered when optimizing this compound concentration and provides systematic steps to resolve them.

Issue 1: High variability in the this compound signal across samples.

Possible Cause Troubleshooting Steps
Inconsistent addition of internal standard 1. Ensure the internal standard spiking solution is homogeneous. Vortex before use. 2. Use a calibrated pipette to add the internal standard to all samples, calibrators, and quality controls at the same step in the sample preparation process. 3. Add the internal standard early in the sample preparation workflow to account for losses during extraction.[3]
Precipitation of internal standard in the sample 1. Check the solubility of this compound in the sample matrix and the final extraction solvent. 2. Adjust the concentration of the internal standard spiking solution or the volume added to ensure it remains soluble.
Degradation of internal standard 1. Prepare fresh working solutions of this compound. 2. Verify the storage conditions and age of the stock solution.[1]

Issue 2: Poor linearity of the calibration curve.

Possible Cause Troubleshooting Steps
Inappropriate internal standard concentration 1. The concentration of the internal standard should ideally be in the mid-range of the calibration curve.[7] 2. Experiment with different fixed concentrations of this compound. See the experimental protocol below for a suggested optimization workflow.
Ion suppression or enhancement 1. A stable isotope-labeled internal standard like this compound should compensate for matrix effects. However, significant ion suppression can still affect linearity.[6] 2. Dilute the sample to reduce the concentration of interfering matrix components. 3. Improve chromatographic separation to resolve Hordenine from co-eluting matrix components.
Detector saturation 1. If the this compound signal is too high, it can saturate the detector. 2. Reduce the concentration of the this compound spiking solution.

Issue 3: Retention time shift between Hordenine and this compound.

Possible Cause Troubleshooting Steps
Isotopic effect Deuterated standards can sometimes elute slightly earlier than their non-deuterated counterparts in reverse-phase chromatography.[5] 1. Ensure the chromatographic peak integration windows for both Hordenine and this compound are set appropriately to capture the entire peak for both compounds. 2. While a slight shift is often acceptable, significant separation can lead to differential matrix effects.[6] If this occurs, consider adjusting the chromatographic conditions (e.g., gradient, column chemistry) to minimize the separation.

Experimental Protocols

Optimizing this compound Concentration for a Quantitative LC-MS/MS Method

This protocol provides a general workflow for determining the optimal concentration of this compound as an internal standard.

1. Preparation of Stock and Working Solutions:

  • Prepare a primary stock solution of this compound in a suitable solvent (e.g., methanol or DMSO) at a concentration of 1 mg/mL.[1]

  • From the primary stock, prepare a series of working solutions at concentrations such as 100 µg/mL, 10 µg/mL, and 1 µg/mL.

2. Preparation of Calibration Standards and Quality Controls:

  • Prepare a set of calibration standards of Hordenine covering the expected concentration range in your samples (e.g., 1 ng/mL to 1000 ng/mL).

  • Prepare low, medium, and high concentration quality control (QC) samples.

3. Internal Standard Concentration Screening:

  • Spike a fixed volume of each this compound working solution into a set of calibration standards and QC samples. This will result in different fixed concentrations of the internal standard in your final samples (e.g., 10 ng/mL, 50 ng/mL, 100 ng/mL).

  • Process the samples using your established extraction procedure.

  • Analyze the samples by LC-MS/MS.

4. Data Analysis and Optimization:

  • For each concentration of this compound tested, generate a calibration curve by plotting the peak area ratio (Hordenine / this compound) against the concentration of Hordenine.

  • Evaluate the linearity (R²) of the calibration curve for each internal standard concentration.

  • Assess the accuracy and precision of the QC samples.

  • Select the this compound concentration that provides the best linearity, accuracy, and precision over the desired calibration range.

Table 1: Example Data Evaluation for this compound Concentration Optimization

This compound ConcentrationCalibration Curve Linearity (R²)QC Low Accuracy (%)QC Mid Accuracy (%)QC High Accuracy (%)QC Precision (%RSD)
10 ng/mL0.992889295< 15%
50 ng/mL 0.999 98 101 99 < 10%
100 ng/mL0.997105103102< 12%

In this example, 50 ng/mL would be chosen as the optimal concentration.

Visualizations

a cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing sample Biological Sample spike Spike with This compound (IS) sample->spike Add fixed amount of IS extract Sample Extraction (e.g., LLE, SPE) spike->extract lc Chromatographic Separation extract->lc ms Mass Spectrometry Detection lc->ms integrate Peak Integration (Analyte & IS) ms->integrate ratio Calculate Peak Area Ratio (Analyte/IS) integrate->ratio curve Construct Calibration Curve ratio->curve quantify Quantify Analyte in Unknowns curve->quantify result result quantify->result Final Concentration

Caption: Workflow for quantitative analysis using an internal standard.

a start Start Optimization prep_solutions Prepare Hordenine & This compound Stocks start->prep_solutions define_range Define Calibration Range for Hordenine prep_solutions->define_range select_is_conc Select 3-4 Fixed Concentrations of This compound to Test define_range->select_is_conc spike_samples Spike Calibrators & QCs with each IS Concentration select_is_conc->spike_samples analyze Analyze all Samples by LC-MS/MS spike_samples->analyze evaluate Evaluate Linearity (R²), Accuracy, and Precision for each IS Concentration analyze->evaluate optimal Select Optimal This compound Concentration evaluate->optimal Criteria Met suboptimal Re-evaluate IS Concentration Range evaluate->suboptimal Criteria Not Met suboptimal->select_is_conc

Caption: Decision workflow for optimizing this compound concentration.

References

Deuterium exchange issues with Hordenine-d6 in acidic/basic conditions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding deuterium exchange issues with Hordenine-d6, particularly in acidic and basic conditions. This resource is intended for researchers, scientists, and drug development professionals utilizing this compound as an internal standard in analytical assays.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used in our experiments?

This compound is a deuterated form of Hordenine, a natural phenethylamine alkaloid. In analytical chemistry, particularly in mass spectrometry-based methods like LC-MS, this compound is commonly used as an internal standard (IS).[1][2] Because it is chemically almost identical to Hordenine but has a higher mass, it can be added to samples at a known concentration to help accurately quantify the amount of Hordenine present, correcting for variations in sample preparation and instrument response.[1][3]

Q2: What is deuterium exchange and why is it a concern for this compound?

Deuterium exchange is a chemical reaction where a deuterium atom in a molecule is replaced by a hydrogen atom from the surrounding solvent, or vice-versa.[4] For this compound, which is used as a precise quantitative standard, any loss of deuterium atoms will change its mass. This "back-exchange" can lead to an inaccurate quantification of the target analyte, Hordenine.[4] The stability of the deuterium labels is crucial for the reliability of the analytical method.

Q3: Under what conditions is deuterium exchange most likely to occur with this compound?

Deuterium exchange is significantly influenced by pH. Both acidic and basic conditions can catalyze the exchange of deuterium atoms, particularly those attached to heteroatoms (like oxygen or nitrogen) or to carbon atoms in specific chemical environments.[4] While the deuterium atoms on the N-dimethyl groups of this compound are generally stable, extreme pH conditions during sample preparation, storage, or analysis can potentially lead to their exchange. The rate of exchange is also dependent on temperature and the composition of the solvent.[5]

Q4: How can I tell if my this compound is undergoing deuterium exchange?

Deuterium exchange can be detected using mass spectrometry. You might observe the following:

  • A shift in the mass spectrum: The peak corresponding to this compound may decrease in intensity, while new peaks appear at lower masses (e.g., d5, d4, or even the unlabeled Hordenine).

  • Inaccurate and imprecise results: If the internal standard is unstable, you will likely see poor reproducibility in your quality control samples and questionable results for your unknown samples.

  • Changes in chromatographic peak shape or retention time: In some cases, significant deuterium exchange can slightly alter the physicochemical properties of the molecule, potentially affecting its chromatographic behavior.

Troubleshooting Guides

This section provides guidance on how to identify and resolve common issues related to this compound stability.

Issue 1: Inconsistent Internal Standard Response

Symptoms:

  • The peak area of this compound is highly variable across your sample batch.

  • Poor precision in your calibration curve and quality control samples.

Possible Cause:

  • Potential degradation or deuterium exchange of this compound in your samples or stock solutions.

Troubleshooting Steps:

  • Verify Stock Solution Integrity:

    • Prepare a fresh dilution of your this compound stock solution and analyze it directly.

    • Compare the mass spectrum to the certificate of analysis to ensure the isotopic purity is within specification.

  • Evaluate Sample Preparation Conditions:

    • pH: Measure the pH of your sample extracts. If highly acidic or basic, consider neutralizing the samples after extraction and before analysis.

    • Temperature: Avoid prolonged exposure of samples to high temperatures.

    • Solvent: Ensure the solvents used are of high purity and appropriate for your analytical method. Traces of acidic or basic impurities in solvents can contribute to exchange.

  • Conduct a Stability Study:

    • Incubate aliquots of a sample spiked with this compound under your typical sample processing and storage conditions for varying lengths of time.

    • Analyze the samples at different time points and monitor the this compound peak area and mass spectrum for any changes.

Issue 2: Presence of Lower Mass Isotopologues of this compound

Symptoms:

  • Mass spectrometry data shows peaks corresponding to Hordenine-d5, -d4, etc., in addition to the expected this compound peak.

  • The abundance of these lower mass peaks is higher in processed samples compared to a fresh standard.

Possible Cause:

  • Deuterium back-exchange is occurring during your experimental workflow.

Troubleshooting Steps:

  • Pinpoint the Source of Exchange:

    • Analyze an aliquot of your this compound solution at each step of your sample preparation process to identify where the exchange is happening.

  • Modify Experimental Conditions:

    • Acidic Conditions: If using acidic conditions (e.g., for protein precipitation or chromatographic mobile phase), try to use the mildest acid and lowest concentration necessary. Minimize the time the sample is exposed to the acidic environment.

    • Basic Conditions: If using basic conditions (e.g., for liquid-liquid extraction), consider using a weaker base or neutralizing the sample immediately after the extraction step.

    • LC-MS Mobile Phase: If the exchange is suspected to occur in the LC system, evaluate the pH of your mobile phase. If possible, adjust the pH to be closer to neutral.

Experimental Protocols

Protocol 1: Assessment of this compound Stability in Acidic and Basic Conditions

This protocol outlines a general procedure to evaluate the stability of this compound in solutions of varying pH.

Materials:

  • This compound stock solution (e.g., 1 mg/mL in methanol)

  • Buffers of varying pH (e.g., pH 3, 5, 7, 9, 11)

  • LC-MS grade water and methanol

  • LC-MS system with a suitable column for Hordenine analysis

Methodology:

  • Sample Preparation:

    • Prepare a working solution of this compound at a concentration of 1 µg/mL in each of the pH buffers.

    • Prepare a control sample in a neutral solvent (e.g., 50:50 methanol:water).

  • Incubation:

    • Incubate all solutions at room temperature.

  • Time-Point Analysis:

    • At various time points (e.g., 0, 1, 4, 8, and 24 hours), take an aliquot from each solution.

    • If necessary, neutralize the aliquot before injection into the LC-MS system.

  • LC-MS Analysis:

    • Inject the aliquots into the LC-MS system.

    • Monitor the ion chromatograms for this compound and its potential exchange products (d5, d4, etc.).

  • Data Analysis:

    • Calculate the peak area of this compound and any observed exchange products at each time point.

    • Plot the percentage of remaining this compound against time for each pH condition.

Data Presentation:

The results of this stability study can be summarized in the following table:

pHTime (hours)This compound Peak Area% this compound Remaining
30[Value]100%
31[Value][Value]%
34[Value][Value]%
38[Value][Value]%
324[Value][Value]%
5.........
7.........
9.........
11.........

Note: The values in this table are placeholders and should be replaced with experimental data.

Visualizations

Below are diagrams illustrating key concepts and workflows related to the use of this compound.

Deuterium_Exchange_Pathway cluster_acid Acidic Conditions (H+) cluster_base Basic Conditions (OH-) Hordenine_d6_acid This compound Intermediate_acid Protonated Intermediate Hordenine_d6_acid->Intermediate_acid Protonation Hordenine_d5_acid Hordenine-d5 + D+ Intermediate_acid->Hordenine_d5_acid Loss of D+ Hordenine_d6_base This compound Intermediate_base Deprotonated Intermediate Hordenine_d6_base->Intermediate_base Deprotonation Hordenine_d5_base Hordenine-d5 + D2O Intermediate_base->Hordenine_d5_base Reaction with H2O

Caption: Mechanisms of deuterium exchange for this compound under acidic and basic conditions.

Troubleshooting_Workflow start Inconsistent this compound Signal check_stock Analyze fresh stock solution start->check_stock stock_ok Isotopic purity OK? check_stock->stock_ok replace_stock Replace stock solution stock_ok->replace_stock No eval_prep Evaluate sample preparation steps stock_ok->eval_prep Yes check_ph Check pH of extracts eval_prep->check_ph ph_extreme pH extreme? check_ph->ph_extreme neutralize Neutralize samples post-extraction ph_extreme->neutralize Yes check_temp Check for high temperatures ph_extreme->check_temp No neutralize->check_temp temp_high Temperature high? check_temp->temp_high reduce_temp Reduce temperature exposure temp_high->reduce_temp Yes run_stability Conduct time-course stability study temp_high->run_stability No reduce_temp->run_stability stable Stable over time? run_stability->stable optimize_method Optimize method (e.g., milder reagents, shorter times) stable->optimize_method No end Resolved stable->end Yes optimize_method->end

Caption: A logical workflow for troubleshooting inconsistent this compound signals in an assay.

References

Technical Support Center: Hordenine & Hordenine-d6 Chromatographic Analysis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering peak shape and other chromatography problems during the analysis of Hordenine and its deuterated internal standard, Hordenine-d6.

Frequently Asked Questions (FAQs)

Q1: Why am I seeing peak tailing with Hordenine and this compound?

A1: Peak tailing is a common issue when analyzing basic compounds like Hordenine. The primary cause is often secondary interactions between the basic amine group of Hordenine and acidic residual silanol groups on the surface of silica-based HPLC columns.[1][2][3] This interaction can be particularly pronounced if the mobile phase pH is not optimized.[1] Other potential causes include column overload, extra-column volume, and using an inappropriate column type.[4][5]

Q2: What is peak fronting and what causes it for my Hordenine analysis?

A2: Peak fronting, where the peak is asymmetrical with a leading edge, is less common than tailing but can occur. Potential causes include high sample concentration leading to column overload, poor sample solubility in the mobile phase, or a collapse of the column bed.[2]

Q3: My peaks for Hordenine and this compound are broad. What could be the reason?

A3: Broad peaks can result from several factors including column degradation, a mismatch between the injection solvent and the mobile phase, or extra-column effects such as excessive tubing length or dead volume in the system.[4][6] It is also important to ensure proper column equilibration before injection.

Q4: Can the choice of mobile phase pH affect my peak shape?

A4: Absolutely. Hordenine is a basic compound with two pKa values: approximately 9.78 (phenolic H) and 10.02 (ammonium H).[7] Operating the mobile phase at a pH close to these pKa values can lead to poor peak shape due to the compound existing in both ionized and non-ionized forms. To ensure consistent protonation and minimize silanol interactions, a lower pH (typically pH 2-4) is often recommended for analyzing basic compounds.[4]

Q5: Are there specific stability concerns for this compound that could affect my results?

A5: this compound is a stable labeled internal standard.[8][9] However, like any analytical standard, it should be stored correctly to prevent degradation. Recommended storage is typically at -20°C or -80°C for long-term stability.[8] While chromatographic issues are more likely related to the analytical conditions rather than the stability of the deuterated standard itself, improper handling or storage could potentially lead to degradation products appearing as impurity peaks.

Troubleshooting Guides

Problem: Peak Tailing

This guide will help you diagnose and resolve peak tailing issues for Hordenine and this compound.

Troubleshooting Workflow for Peak Tailing

start Peak Tailing Observed check_pH Is Mobile Phase pH > 4? start->check_pH adjust_pH Adjust Mobile Phase pH to 2-3 using an appropriate buffer (e.g., formic acid, phosphate buffer) check_pH->adjust_pH Yes check_column Are you using a standard silica-based C18 column? check_pH->check_column No resolved Peak Shape Improved adjust_pH->resolved use_endcapped Switch to an end-capped column or a column with a polar-embedded phase. check_column->use_endcapped Yes check_overload Is the peak shape concentration-dependent? check_column->check_overload No use_endcapped->resolved reduce_conc Reduce sample concentration or injection volume. check_overload->reduce_conc Yes check_extra_column Are all connections secure and tubing length/diameter minimized? check_overload->check_extra_column No reduce_conc->resolved optimize_system Optimize tubing and connections to reduce dead volume. check_extra_column->optimize_system Yes check_extra_column->resolved No optimize_system->resolved

Caption: A step-by-step guide to troubleshooting peak tailing.

Potential Cause Recommended Solution
Secondary Silanol Interactions Adjust the mobile phase pH to be 2-3 units below the analyte's pKa. For Hordenine, a pH of 2-4 is generally effective. Use a high-purity, end-capped column or a column with a polar-embedded stationary phase to minimize exposed silanol groups.[1][3][4]
Mobile Phase pH Ensure the mobile phase is adequately buffered to maintain a consistent pH throughout the analysis.[1] Formic acid, ammonium formate, or phosphate buffers are common choices.
Column Overload Reduce the injection volume or dilute the sample. The peak shape should improve at lower concentrations.[4]
Extra-Column Volume Minimize the length and internal diameter of all tubing between the injector, column, and detector. Ensure all fittings are properly connected to avoid dead volume.[4]
Column Contamination/Degradation Flush the column with a strong solvent. If the problem persists, consider replacing the column. Using a guard column can help extend the life of the analytical column.[4]
Problem: Peak Fronting or Broadening

This guide provides solutions for addressing peak fronting and broadening.

Troubleshooting Workflow for Peak Fronting and Broadening

start Peak Fronting or Broadening Observed check_solubility Is the sample fully dissolved in the injection solvent? start->check_solubility change_solvent Change injection solvent to one with similar or weaker elution strength than the mobile phase. check_solubility->change_solvent No check_overload Is the peak shape concentration-dependent (especially for fronting)? check_solubility->check_overload Yes resolved Peak Shape Improved change_solvent->resolved reduce_conc Reduce sample concentration or injection volume. check_overload->reduce_conc Yes check_column_health Is the column old or has it been subjected to harsh conditions? check_overload->check_column_health No reduce_conc->resolved replace_column Replace the column. check_column_health->replace_column Yes check_column_health->resolved No replace_column->resolved

Caption: A guide to resolving peak fronting and broadening issues.

Potential Cause Recommended Solution
Sample Overload (Fronting) Decrease the amount of sample injected onto the column by reducing the injection volume or diluting the sample.[2]
Poor Sample Solubility Ensure the sample is completely dissolved in the injection solvent. The injection solvent should ideally be the same as or weaker than the initial mobile phase.[2]
Column Collapse/Void This can be caused by sudden pressure changes or operating at an inappropriate pH or temperature. A void at the head of the column can lead to peak splitting or broadening. Replacing the column is often the only solution.[2][4]
Injection Solvent Mismatch If the injection solvent is significantly stronger than the mobile phase, it can cause peak distortion, including broadening and splitting. Prepare samples in a solvent that is as close as possible in composition to the initial mobile phase.[4][5]

Data and Protocols

Physicochemical Properties of Hordenine
PropertyValueSource
Molecular Formula C₁₀H₁₅NO[7]
Average Molecular Weight 165.23 g/mol [10]
pKa (phenolic H) 9.78[7]
pKa (ammonium H) 10.02[7]
Water Solubility 29.7 g/L (predicted)[10]
logP 1.76 (predicted)[10]
Experimental Protocol: Reversed-Phase HPLC Method for Hordenine

This protocol provides a starting point for method development. Optimization will be required based on your specific instrumentation and analytical goals.

Objective: To achieve a symmetric peak shape and adequate retention for Hordenine and this compound.

Materials:

  • Hordenine and this compound analytical standards

  • HPLC grade acetonitrile, methanol, and water

  • Formic acid (or other suitable buffer)

  • C18 reversed-phase HPLC column (end-capped, e.g., 4.6 x 150 mm, 5 µm)

Instrumentation:

  • HPLC or UPLC system with a UV or Mass Spectrometric detector

Procedure:

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% Formic acid in Water

    • Mobile Phase B: 0.1% Formic acid in Acetonitrile

    • Filter and degas the mobile phases before use.

  • Standard Solution Preparation:

    • Prepare stock solutions of Hordenine and this compound in methanol or a mixture of water and acetonitrile.

    • Prepare working standards by diluting the stock solutions in the initial mobile phase composition.

  • HPLC Conditions (Starting Point):

    • Column: C18 reversed-phase, end-capped (e.g., 4.6 x 150 mm, 5 µm)

    • Mobile Phase: Gradient elution may be necessary depending on the sample matrix. A starting point could be:

      • 0-1 min: 5% B

      • 1-8 min: 5% to 95% B

      • 8-10 min: 95% B

      • 10-12 min: 95% to 5% B

      • 12-15 min: 5% B (re-equilibration)

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30 °C

    • Injection Volume: 5-10 µL

    • Detection: UV at 220 nm or MS detection in positive ion mode.

  • Method Optimization:

    • If peak tailing is observed, ensure the mobile phase pH is low (e.g., by using 0.1% formic acid).

    • Adjust the gradient slope and initial/final mobile phase compositions to optimize resolution and run time.

    • If using a different column, consult the manufacturer's recommendations for optimal performance.

Method Development and Validation Workflow

start Method Development Goal: Symmetric Peaks for Hordenine/Hordenine-d6 select_column Select an End-Capped C18 Column start->select_column prepare_mobile_phase Prepare Mobile Phase with Low pH (e.g., 0.1% Formic Acid) select_column->prepare_mobile_phase initial_run Perform Initial Injection with Starting Gradient Conditions prepare_mobile_phase->initial_run evaluate_peak Evaluate Peak Shape, Retention, and Resolution initial_run->evaluate_peak optimize_gradient Optimize Gradient Profile (Slope, Time, Composition) evaluate_peak->optimize_gradient Suboptimal validation Method Validation (Linearity, Precision, Accuracy) evaluate_peak->validation Acceptable optimize_temp Adjust Column Temperature optimize_gradient->optimize_temp optimize_temp->initial_run

Caption: A workflow for developing and validating an HPLC method for Hordenine.

References

Minimizing isotopic cross-contribution between hordenine and Hordenine-d6

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing isotopic cross-contribution between hordenine and its stable isotope-labeled internal standard, Hordenine-d6, during quantitative analysis by mass spectrometry.

Frequently Asked Questions (FAQs)

Q1: What is isotopic cross-contribution and why is it a concern in hordenine analysis?

A1: Isotopic cross-contribution, or crosstalk, is a form of interference in mass spectrometry where the signal from the analyte (hordenine) contributes to the signal of its isotopically labeled internal standard (this compound), or vice versa. This can occur when the isotopic purity of the internal standard is not 100%, or due to the natural abundance of isotopes (e.g., ¹³C) in the analyte molecule.[1] This interference can lead to inaccurate quantification of hordenine in biological samples.

Q2: What are the primary causes of isotopic cross-contribution between hordenine and this compound?

A2: The primary causes include:

  • In-source fragmentation: The labeled internal standard (this compound) can sometimes lose its deuterium labels in the ion source of the mass spectrometer, generating ions with the same mass-to-charge ratio (m/z) as the unlabeled hordenine.

  • Isotopic impurity of the internal standard: The this compound standard may contain a small percentage of unlabeled hordenine or partially labeled intermediates from its synthesis.

  • Natural isotope abundance: Hordenine naturally contains a small percentage of molecules with heavier isotopes (like ¹³C), which can result in an ion signal that overlaps with the signal of the deuterated standard.[1]

  • Collision cell crosstalk: In tandem mass spectrometry (MS/MS), if the collision cell is not cleared efficiently between scans, fragment ions from one precursor ion can be detected during the scan of another.[2]

Troubleshooting Guides

Problem 1: I am observing a significant signal for hordenine in my blank samples that are spiked only with this compound.

This indicates a contribution from your internal standard to the analyte channel.

Troubleshooting Steps:

  • Assess the isotopic purity of your this compound standard:

    • Directly infuse a high-concentration solution of this compound into the mass spectrometer.

    • Acquire a full scan mass spectrum to check for the presence of ions corresponding to unlabeled hordenine (hordenine's molecular weight).

    • The presence of a significant peak at the m/z of hordenine indicates isotopic impurity.

  • Optimize Ion Source Parameters:

    • Reduce the ion source temperature and voltages (e.g., capillary voltage, cone voltage) to minimize in-source fragmentation of this compound.

    • Monitor the signal of unlabeled hordenine while adjusting these parameters to find the optimal conditions that reduce fragmentation without significantly compromising the ionization efficiency of hordenine.

Problem 2: My calibration curve for hordenine is non-linear at the upper and lower limits of quantification.

This can be a result of isotopic cross-contribution affecting the accuracy of your measurements, especially at concentration extremes.

Troubleshooting Steps:

  • Evaluate Analyte Contribution to the Internal Standard Channel:

    • Inject a high-concentration standard of unlabeled hordenine and monitor the this compound channel.

    • A signal in the this compound channel indicates that the natural isotopic abundance of hordenine is contributing to the internal standard's signal.

  • Adjust the Concentration of the Internal Standard:

    • The concentration of the this compound internal standard should be appropriate for the expected concentration range of hordenine in the samples. A very high concentration of the internal standard can exacerbate its contribution to the analyte channel.

  • Chromatographic Separation:

    • Ensure that hordenine and this compound are chromatographically separated from any isobaric interferences in the matrix. While they will have very similar retention times, good chromatography can minimize the impact of other interfering compounds.[3]

Experimental Protocols

Protocol 1: Evaluation of Isotopic Purity of this compound

  • Prepare a high-concentration solution of this compound (e.g., 1 µg/mL) in a suitable solvent (e.g., 50:50 acetonitrile:water).

  • Set up the mass spectrometer for direct infusion.

  • Infuse the this compound solution at a constant flow rate (e.g., 10 µL/min).

  • Acquire full scan mass spectra in the appropriate mass range to include the m/z of both hordenine and this compound.

  • Analyze the spectrum to determine the relative intensity of the hordenine peak compared to the this compound peak.

Protocol 2: UPLC-MS/MS Method for Hordenine Quantification

This protocol is adapted from a validated method for hordenine determination in serum.[4]

  • Sample Preparation:

    • To 100 µL of serum, add an appropriate amount of this compound internal standard solution.

    • Perform a liquid-liquid extraction with an organic solvent (e.g., a mixture of dichloromethane and diethyl ether).

    • Evaporate the organic layer to dryness and reconstitute the residue in the mobile phase.

  • UPLC Conditions:

    • Column: A suitable C18 column (e.g., Agilent Eclipse XDB-C18, 4.6 mm × 150 mm, 5-μm particle size).[5]

    • Mobile Phase: A gradient elution using water with 0.1% formic acid and acetonitrile with 0.1% formic acid.

    • Flow Rate: 0.4 mL/min.[4]

    • Injection Volume: 10 µL.

  • MS/MS Conditions:

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Scan Type: Multiple Reaction Monitoring (MRM).

    • MRM Transitions:

      • Hordenine: e.g., m/z 166.1 → 121.0[6]

      • This compound: Adjust the precursor and product ions based on the specific labeling pattern of the standard.

Data Presentation

Table 1: Example MRM Transitions for Hordenine and a Hypothetical this compound

CompoundPrecursor Ion (m/z)Product Ion (m/z)
Hordenine166.1121.0
This compound172.1127.0

Table 2: Troubleshooting Summary for Isotopic Cross-Contribution

SymptomPossible CauseRecommended Action
High hordenine signal in IS-only samplesIsotopic impurity of ISAssess isotopic purity of the internal standard.
In-source fragmentationOptimize ion source parameters (e.g., lower temperature and voltages).
Non-linear calibration curveAnalyte contribution to IS channelEvaluate contribution at high analyte concentrations.
Inappropriate IS concentrationAdjust the concentration of the internal standard.
Poor peak shape and resolutionMatrix effectsOptimize sample preparation and chromatographic separation.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data_processing Data Processing serum Serum Sample add_is Add this compound IS serum->add_is lle Liquid-Liquid Extraction add_is->lle evap Evaporate & Reconstitute lle->evap uplc UPLC Separation evap->uplc Inject msms MS/MS Detection (MRM) uplc->msms data Data Acquisition msms->data integrate Peak Integration data->integrate calibrate Calibration Curve integrate->calibrate quantify Quantification calibrate->quantify

Caption: UPLC-MS/MS workflow for hordenine quantification.

troubleshooting_logic cluster_blank_issue Troubleshooting Blank Contamination cluster_linearity_issue Troubleshooting Non-Linearity start Problem: Inaccurate Hordenine Quantification check_blanks Observe Signal in Blanks (IS only)? start->check_blanks check_linearity Calibration Curve Non-Linear? check_blanks->check_linearity No purity Assess IS Purity check_blanks->purity Yes analyte_contribution Check Analyte Contribution to IS check_linearity->analyte_contribution Yes end Accurate Quantification check_linearity->end No fragmentation Optimize Ion Source purity->fragmentation fragmentation->end is_conc Adjust IS Concentration analyte_contribution->is_conc chromatography Optimize Chromatography is_conc->chromatography chromatography->end

Caption: Logic diagram for troubleshooting isotopic cross-contribution.

References

Technical Support Center: Hordenine and Hordenine-d6 Analysis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with the analysis of hordenine and its deuterated internal standard, Hordenine-d6. Our goal is to help you ensure complete co-elution and achieve accurate quantification in your experiments.

Troubleshooting Guide: Co-elution of Hordenine and this compound

Question: My Hordenine and this compound peaks are not co-eluting perfectly. What could be the cause, and how can I fix it?

Answer: While perfect co-elution is the goal for isotopic internal standards, slight separations can occur due to the "isotope effect," though this is generally minimal in liquid chromatography. If you observe significant separation or inconsistent retention times, it can compromise the accuracy of your quantification. Below is a step-by-step guide to troubleshoot this issue.

Troubleshooting Workflow

cluster_0 Initial Observation cluster_1 Step 1: System Equilibration & Mobile Phase cluster_2 Step 2: Column & Temperature cluster_3 Step 3: Flow Rate & System Leaks cluster_4 Resolution A Poor co-elution of Hordenine and this compound B Is the system fully equilibrated? A->B C Equilibrate column with at least 10-20 column volumes. B->C No D Is the mobile phase composition correct and freshly prepared? B->D Yes C->D E Prepare fresh mobile phase. Ensure accurate composition. D->E No F Are there temperature fluctuations? D->F Yes E->F G Use a column oven for stable temperature control. F->G Yes H Is the column contaminated or degraded? F->H No G->H I Wash the column with a strong solvent. If unresolved, replace the column. H->I Yes J Is the flow rate consistent? H->J No I->J K Check for leaks in the system. Verify pump performance. J->K No L Co-elution Achieved J->L Yes K->L

Caption: Troubleshooting workflow for poor co-elution.

Frequently Asked Questions (FAQs)

Q1: Why is it important for Hordenine and this compound to co-elute?

A1: this compound is a stable isotope-labeled internal standard (SIL-IS). For accurate quantification using mass spectrometry, the analyte (hordenine) and its SIL-IS should have identical chromatographic behavior, meaning they should elute at the same retention time. This ensures that any variations during sample preparation, injection, and ionization affect both compounds equally, allowing for reliable normalization and accurate measurement of the analyte concentration.

Q2: Can the mobile phase composition affect the co-elution?

A2: Yes, absolutely. The mobile phase composition is critical for achieving good chromatographic separation. Inconsistent or improperly prepared mobile phase can lead to retention time drift for both analytes, potentially causing apparent separation. Always ensure your mobile phase is well-mixed, degassed, and prepared fresh. For gradient elution, ensure the pump is mixing the solvents correctly.[1][2]

Q3: What role does the column play in the co-elution of these compounds?

A3: The column is the heart of the separation. Contamination, degradation of the stationary phase, or temperature fluctuations can all affect the retention times of your analytes.[2][3] It is crucial to use a column appropriate for the method and to maintain it properly. If you observe peak broadening or tailing in addition to separation, it may indicate a column issue.

Q4: My peaks are co-eluting, but my signal intensity is low. What should I do?

A4: Low signal intensity can be due to several factors. First, check the sample concentration to ensure it is within the instrument's detection limits.[1] Next, verify the detector settings and ensure the mass spectrometer is properly tuned for the parent and daughter ions of both hordenine and this compound. Also, inspect the injection system for any blockages or leaks that might prevent the full sample volume from reaching the column.[1][2]

Experimental Protocols

Below are examples of experimental protocols that have been successfully used for the analysis of hordenine using a deuterated internal standard.

Protocol 1: UPLC-MS/MS for Hordenine in Rat Plasma

This method was developed for the determination of hordenine in rat plasma and demonstrates good separation and detection.[4]

ParameterSpecification
System UPLC-MS/MS
Column UPLC BEH HILIC (2.1 mm × 100 mm, 1.7 μm)
Mobile Phase A Water with 0.1% formic acid and 10 mM ammonium formate
Mobile Phase B Acetonitrile with 10 mM ammonium formate
Elution Gradient
Ionization Mode Positive Electrospray Ionization (ESI+)
Detection Mode Multiple Reaction Monitoring (MRM)
MRM Transition (Hordenine) m/z 166.1 → 121.0
Internal Standard Caulophylline (in this study)
Protocol 2: DART-HRMS for Hordenine in Plant Material

This method provides a rapid means for the detection and quantification of hordenine in complex plant matrices.[5][6]

ParameterSpecification
System Direct Analysis in Real Time-High-Resolution Mass Spectrometry (DART-HRMS)
Internal Standard This compound
Lower Limit of Quantification 1 µg/mL
Hordenine (m/z) 166.1232
This compound (m/z) 172.1608

Data Summary

The following table summarizes quantitative data from a study using DART-HRMS for the quantification of hordenine in various plant product extracts.[7]

SampleAverage Peak Area Ratio (Hordenine/Hordenine-d6)Calculated Concentration (µg/mL)
10.2545.43
20.1282.74
30.50110.7
40.01280.274
50.2294.89
60.3547.56

Logical Relationship for Accurate Quantification

A Hordenine (Analyte) C Co-elution from LC Column A->C B This compound (Internal Standard) B->C D Ionization (e.g., ESI+) C->D E Mass Spectrometer Detection D->E F Peak Area Ratio Calculation (Hordenine / this compound) E->F G Accurate Quantification F->G

Caption: Path to accurate quantification.

References

Best practices for handling and storing Hordenine-d6 solutions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the best practices for handling and storing Hordenine-d6 solutions. Below you will find frequently asked questions and troubleshooting guides to ensure the integrity and optimal performance of this compound in your experiments.

Frequently Asked Questions (FAQs)

Q1: How should I prepare a stock solution of this compound?

A1: To prepare a stock solution, select an appropriate solvent based on the required concentration. This compound is soluble in DMF (≥ 25 mg/mL), DMSO (≥ 20 mg/mL), and Ethanol (≥ 5 mg/mL)[1][2][3]. For hygroscopic solvents like DMSO, it is crucial to use a newly opened bottle to avoid introducing moisture, which can impact solubility[1]. To enhance solubility, you can warm the solution to 37°C and use an ultrasonic bath[2][3].

Q2: What are the recommended storage conditions for this compound stock solutions?

A2: Proper storage is critical to maintain the stability of your this compound solution. Once prepared, it is best to aliquot the stock solution into single-use vials to prevent degradation from repeated freeze-thaw cycles[1][2][3]. For storage, refer to the following temperature guidelines:

  • -80°C: The solution is stable for up to 6 months[1].

  • -20°C: The solution is stable for up to 1 month[1].

It is also recommended to store the solutions under nitrogen[1].

Q3: What are the safety precautions I should take when handling this compound?

A3: Hordenine is classified as harmful if swallowed and causes serious eye irritation. It may also cause an allergic skin reaction[4][5]. Therefore, it is essential to use personal protective equipment (PPE), including gloves, eye protection, and a lab coat. Ensure you work in a well-ventilated area and wash your hands thoroughly after handling[4][5][6]. In case of accidental contact, follow standard first-aid procedures and seek medical attention if necessary[5][6].

Troubleshooting Guide

Issue Possible Cause Recommended Action
Precipitate observed in the solution after thawing. The compound may have come out of solution due to improper storage or solvent evaporation.Gently warm the solution to 37°C and vortex or sonicate until the precipitate redissolves. Ensure the vial was properly sealed.
Inconsistent or unexpected experimental results. 1. Degradation of the this compound solution. 2. Inaccurate concentration of the stock solution.1. Use a fresh aliquot of the stock solution. If the problem persists, prepare a new stock solution from the solid compound. 2. Verify the initial weighing and dilution calculations. If possible, confirm the concentration using an analytical method like HPLC.
Low solubility observed during stock solution preparation. 1. The solvent may have absorbed moisture (especially DMSO). 2. The concentration is above the solubility limit.1. Use a fresh, unopened bottle of the appropriate solvent. 2. Try warming the solution and using sonication. If solubility is still an issue, consider preparing a more dilute stock solution.

Experimental Protocols

Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO

  • Weighing: Accurately weigh out 1.71 mg of this compound (Molecular Weight: 171.27 g/mol )[2][3][7][8][9].

  • Dissolving: Add 1 mL of high-purity, anhydrous DMSO to the solid this compound.

  • Mixing: Vortex the solution until the solid is completely dissolved. If needed, gently warm the tube to 37°C and sonicate for a few minutes.

  • Aliquoting: Dispense the stock solution into smaller, single-use, light-protected vials.

  • Storage: Store the aliquots at -20°C for short-term use (up to 1 month) or at -80°C for long-term storage (up to 6 months)[1].

Visualization

Hordenine's Inhibitory Effect on Melanogenesis

Hordenine has been shown to inhibit melanogenesis by suppressing the production of cyclic adenosine monophosphate (cAMP)[1][2][3][10]. This, in turn, affects the downstream signaling cascade involving key melanogenesis-related proteins.

HordenineSignalingPathway Hordenine Hordenine AdenylateCyclase Adenylate Cyclase Hordenine->AdenylateCyclase cAMP cAMP AdenylateCyclase->cAMP Converts ATP ATP ATP->AdenylateCyclase PKA Protein Kinase A (PKA) cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates MITF MITF CREB->MITF Activates Transcription Melanogenesis Melanogenesis MITF->Melanogenesis Promotes

Caption: Hordenine's inhibitory pathway on melanogenesis.

Experimental Workflow for this compound as an Internal Standard

This compound is often used as an internal standard for the quantification of Hordenine in biological samples due to its similar chemical properties and distinct mass.

HordenineD6_Workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_result Result Sample Biological Sample (e.g., plant extract) Spike Spike with This compound Sample->Spike Extract Extract Analytes Spike->Extract LCMS LC-MS/MS Analysis Extract->LCMS Quantify Quantify Hordenine (using this compound ratio) LCMS->Quantify Concentration Hordenine Concentration Quantify->Concentration

Caption: Workflow for quantifying Hordenine using this compound.

References

Validation & Comparative

Validating Analytical Methods: A Comparative Guide to Using Hordenine-d6

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the validation of analytical methods is a critical step to ensure the accuracy, reliability, and consistency of experimental data. The choice of an appropriate internal standard is paramount in this process, particularly in complex matrices. This guide provides a comprehensive comparison of analytical methods utilizing Hordenine-d6 as an internal standard, supported by experimental data and detailed protocols.

Performance Comparison of Analytical Methods Using this compound

This compound, a deuterated analog of hordenine, is frequently employed as an internal standard in mass spectrometry-based analytical methods. Its chemical properties closely mimic the analyte of interest, hordenine, while its distinct mass allows for clear differentiation. This minimizes variations arising from sample preparation and instrument response, leading to more accurate and precise quantification.

The following tables summarize the performance characteristics of various analytical methods validated using this compound.

Table 1: Performance of DART-HRMS Method for Hordenine Quantification

ParameterPerformance MetricReference
MethodDirect Analysis in Real Time-High-Resolution Mass Spectrometry (DART-HRMS)[1][2]
Internal StandardThis compound[1][2]
MatrixSceletium tortuosum plant material[1][2]
Linearity (R²)> 0.99[1][2]
Lower Limit of Quantification (LLOQ)1 µg/mL[1][2]
ApplicationRapid detection and quantification of hordenine in plant products.[1][2]

Table 2: Performance of UPLC-MS/MS Method for Hordenine Quantification in Human Serum

ParameterPerformance MetricReference
MethodUltra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS)[3]
Internal StandardHordenine-D4[3]
MatrixHuman Serum[3]
Linearity Range0.2 - 16 ng/mL[3]
> 0.999[3]
Lower Limit of Quantification (LLOQ)0.3 ng/mL[3]
ApplicationForensic toxicological analysis and as a marker for beer consumption.[3]

Table 3: Performance of UPLC-MS/MS Method for Hordenine Quantification in Rat Plasma

ParameterPerformance MetricReference
MethodUltra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS)[4]
Internal StandardCaulophylline[4]
MatrixRat Plasma[4]
Linearity Range2 - 2000 ng/mL[4]
Mean Recoveries80.4 - 87.3%[4]
Intra-day and Inter-day Precision (RSD)< 8%[4]
Accuracy97.0% - 107.7%[4]
ApplicationPharmacokinetic studies of hordenine.[4]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of analytical methods. Below are summaries of the experimental protocols for the methods cited above.

DART-HRMS Method for Hordenine in Sceletium tortuosum**

This method provides a rapid and effective means for the detection and quantification of hordenine in complex plant matrices.[1][2]

  • Sample Preparation: A protocol validated according to U.S. Food and Drug Administration (FDA) Guidelines for the Development and Validation of Bioanalytical Methods was devised.[1][2]

  • Internal Standard: this compound was used as the internal standard.[1][2]

  • Instrumentation: Direct Analysis in Real Time-High-Resolution Mass Spectrometry (DART-HRMS).[1][2]

  • Analysis: The method was applied to quantify hordenine in commercially available products derived from the foliage and stems of S. tortuosum.[1][2]

UPLC-MS/MS Method for Hordenine in Human Serum

This sensitive method is suitable for forensic toxicological applications.[3]

  • Sample Preparation: A liquid-liquid extraction with dichloromethane and diethyl ether was performed after the addition of the internal standard, Hordenine-D4.[3]

  • Chromatographic Separation: Separation was achieved using a Waters Acquity® UPLC system with a gradient elution on an Agilent Eclipse XDB-C18 column.[3]

  • Mass Spectrometry: A Waters Acquity® TQ detector with a positive electrospray ionization probe in multiple reaction monitoring (MRM) mode was used for quantification.[3]

UPLC-MS/MS Method for Hordenine in Rat Plasma

This validated method is applied to pharmacokinetic studies.[4]

  • Sample Preparation: Protein precipitation with an acetonitrile-methanol mixture (9:1, v/v) was used after the addition of caulophylline as the internal standard.[4]

  • Chromatographic Separation: A UPLC BEH HILIC column was used with a gradient elution of acetonitrile and water, both containing ammonium formate.[4]

  • Mass Spectrometry: An electrospray ionization source in positive ion mode was used, with quantification performed in MRM mode.[4]

Signaling Pathways Involving Hordenine

Hordenine has been shown to interact with several key signaling pathways, which are visualized below.

Hordenine_Signaling_Pathways cluster_inflammatory Inflammatory Signaling cluster_nfkb NF-κB Pathway cluster_mapk MAPK Pathway cluster_uc Ulcerative Colitis Signaling cluster_s1p S1P/S1PR1/STAT3 Pathway cluster_pd Parkinson's Disease Signaling Hordenine_inflam Hordenine p_p65_p_IkB p-p65/p-IκB Hordenine_inflam->p_p65_p_IkB inhibits p_MAPK p-p38, p-JNK, p-ERK1/2 Hordenine_inflam->p_MAPK inhibits LPS LPS p65_IkB p65/IκB LPS->p65_IkB activates MAPK p38, JNK, ERK1/2 LPS->MAPK activates p65_IkB->p_p65_p_IkB phosphorylates p65_nucleus p65 (nucleus) p_p65_p_IkB->p65_nucleus translocates Inflammatory_Cytokines_nfkb Inflammatory Cytokines (IL-6, IL-1β, TNF-α) p65_nucleus->Inflammatory_Cytokines_nfkb induces MAPK->p_MAPK phosphorylates Inflammatory_Cytokines_mapk Inflammatory Cytokines p_MAPK->Inflammatory_Cytokines_mapk induces Hordenine_uc Hordenine SPHK1 SPHK1 Hordenine_uc->SPHK1 inhibits S1PR1 S1PR1 Hordenine_uc->S1PR1 inhibits p_STAT3 p-STAT3 Hordenine_uc->p_STAT3 inhibits Rac1 Rac1 Hordenine_uc->Rac1 inhibits DSS DSS DSS->SPHK1 increases DSS->S1PR1 increases DSS->Rac1 increases SPHK1->S1PR1 activates STAT3 STAT3 S1PR1->STAT3 activates STAT3->p_STAT3 phosphorylates Pro_inflammatory_Cytokines Pro-inflammatory Cytokines p_STAT3->Pro_inflammatory_Cytokines induces Hordenine_pd Hordenine DRD2 Dopamine D2 Receptor (DRD2) Hordenine_pd->DRD2 activates Motor_Deficit_Improvement Improvement of Motor Deficits DRD2->Motor_Deficit_Improvement leads to

Caption: Hordenine's interactions with key signaling pathways.

This diagram illustrates the inhibitory effects of hordenine on inflammatory pathways (NF-κB and MAPK) and pathways implicated in ulcerative colitis (S1P/S1PR1/STAT3), as well as its agonistic activity on the dopamine D2 receptor, which is relevant to Parkinson's disease.[5][6][7][8] Hordenine has been shown to inhibit the phosphorylation and activation of key proteins in these inflammatory cascades, leading to a reduction in the production of pro-inflammatory cytokines.[5][7] In the context of ulcerative colitis, hordenine inhibits the expression of SPHK1, S1PR1, and Rac1, and the phosphorylation of STAT3.[5] Furthermore, hordenine acts as an agonist of the dopamine D2 receptor, which may contribute to its neuroprotective effects.[8]

References

A Head-to-Head Comparison: Hordenine-d6 versus 13C-Labeled Hordenine as Internal Standards in Quantitative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals engaged in the precise quantification of the biogenic amine hordenine, the choice of an appropriate internal standard is paramount to achieving accurate and reliable results. This guide provides an objective comparison of two commonly employed isotopically labeled internal standards: Hordenine-d6 and 13C-labeled hordenine. The following sections present a detailed analysis of their respective performance characteristics, supported by experimental data and established principles of stable isotope dilution analysis.

Stable isotope-labeled internal standards are the gold standard in quantitative mass spectrometry, as they share near-identical physicochemical properties with the analyte of interest, allowing for effective correction of variations in sample preparation, chromatography, and ionization.[1] However, the choice between deuterium and carbon-13 labeling can significantly impact assay performance.[2][3]

Performance Characteristics: A Comparative Analysis

Key Performance Parameters

ParameterThis compound13C-Labeled Hordenine (Inferred)Key Considerations
Chromatographic Co-elution Potential for slight retention time shifts due to the "isotope effect" of deuterium.[5]Expected to have virtually identical retention times as unlabeled hordenine.[2][5]Co-elution is critical for accurate compensation of matrix effects, especially with complex sample matrices.[5]
Isotopic Stability Risk of H-D exchange, particularly at non-stabilized positions, which can compromise accuracy.[3][6]Highly stable with no risk of isotopic exchange.[3][7]The stability of the isotopic label is fundamental to the integrity of the quantitative data.
Matrix Effect Compensation Generally effective, but chromatographic shifts can lead to differential ion suppression or enhancement.[5]Theoretically superior due to identical elution profiles, leading to more accurate compensation.[8]Inaccurate matrix effect correction is a primary source of error in LC-MS/MS assays.
Commercial Availability & Cost More commonly available and generally less expensive.[4]Less common and typically more expensive to synthesize.[4]Practical considerations of cost and availability often influence the choice of internal standard.

Experimental Data for this compound

Several studies have successfully employed deuterated hordenine (d4 and d6) as an internal standard for the quantification of hordenine in various matrices. The table below summarizes key performance data from these publications.

Reported Performance Data for Deuterated Hordenine Internal Standards

Study MatrixInternal StandardLLOQ (ng/mL)Linearity (ng/mL)Accuracy (%)Precision (RSD %)Reference
Human SerumHordenine-d40.30.2 - 1675 - 125Not Specified[9]
Rat PlasmaCaulophylline (non-isotopic)22 - 200097.0 - 107.7< 8[10]
BeerHordenine-d4Not SpecifiedNot SpecifiedNot SpecifiedNot Specified[11]

Note: The study in rat plasma utilized a non-isotopic structural analog as an internal standard, which is generally considered less ideal than a stable isotope-labeled standard.[1]

Experimental Protocols

Detailed methodologies are crucial for replicating and validating analytical methods. Below are summaries of experimental protocols from studies that have utilized deuterated hordenine.

Protocol 1: Hordenine Quantification in Human Serum [9]

  • Sample Preparation: Liquid-liquid extraction with dichloromethane and diethyl ether after addition of Hordenine-d4.

  • Chromatography: Waters Acquity® UPLC system with an Agilent Eclipse XDB-C18 column (4.6 mm × 150 mm, 5-μm particle size) using a gradient elution.

  • Mass Spectrometry: Waters Acquity® TQ detector with a positive electrospray ionization probe, operating in multiple reaction monitoring (MRM) mode.

Protocol 2: Hordenine Quantification in Rat Plasma [10]

  • Sample Preparation: Protein precipitation with acetonitrile-methanol (9:1, v/v) after addition of the internal standard.

  • Chromatography: UPLC BEH HILIC column (2.1 mm × 100 mm, 1.7 μm) with a gradient elution of acetonitrile (containing 10mM ammonium formate) and water (containing 0.1% formic acid and 10 mM ammonium formate).

  • Mass Spectrometry: Positive ion electrospray ionization with MRM for quantification. The transitions monitored were m/z 166.1 → 121.0 for hordenine.

Visualizing the Experimental Workflow and Biological Pathway

To further elucidate the practical application and biological context, the following diagrams illustrate a typical analytical workflow and a relevant signaling pathway involving hordenine.

G cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis Sample Biological Sample (e.g., Plasma, Serum) Spike Spike with Internal Standard (this compound or 13C-Hordenine) Sample->Spike Extract Protein Precipitation or Liquid-Liquid Extraction Spike->Extract Evaporate Evaporation & Reconstitution Extract->Evaporate LC UPLC/HPLC Separation Evaporate->LC MS Tandem Mass Spectrometry (ESI+, MRM) LC->MS Data Data Acquisition & Processing MS->Data

Caption: A typical experimental workflow for the quantification of hordenine using an internal standard.

Hordenine is known to interact with various biological pathways. One notable interaction is its influence on melanogenesis through the cyclic AMP (cAMP) signaling pathway.

G Hordenine Hordenine Receptor GPCR Hordenine->Receptor AC Adenylate Cyclase Receptor->AC cAMP cAMP AC->cAMP ATP ATP ATP->AC converts PKA Protein Kinase A (PKA) cAMP->PKA activates CREB CREB PKA->CREB phosphorylates MITF MITF CREB->MITF activates transcription Melanogenesis Melanogenesis MITF->Melanogenesis promotes

Caption: The cAMP signaling pathway, which can be modulated by hordenine to influence melanogenesis.

Conclusion and Recommendations

Based on the available evidence and established analytical principles, 13C-labeled hordenine is theoretically the superior internal standard for the quantitative analysis of hordenine by LC-MS/MS. Its key advantages lie in its expected perfect co-elution with the analyte and its isotopic stability, which together provide more robust and accurate compensation for matrix effects.

However, this compound has been demonstrated to be a viable and effective internal standard in several validated methods. Its wider availability and lower cost make it a practical choice for many laboratories. When using this compound, it is crucial to carefully validate the method to ensure that any potential chromatographic shifts do not adversely affect the accuracy of the results, particularly in complex matrices. Researchers should also be mindful of the potential for H-D exchange under certain analytical conditions.

For assays requiring the highest level of accuracy and for the analysis of particularly challenging matrices, the investment in 13C-labeled hordenine, should it become more readily available, would be justified. For routine analyses where cost and accessibility are significant factors, a well-validated method using this compound can provide reliable quantitative data.

References

The Gold Standard for Hordenine Quantification: A Comparative Guide to Using Hordenine-d6

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals demanding the highest accuracy and precision in hordenine quantification, the use of a deuterated internal standard, particularly Hordenine-d6, has emerged as the gold standard. This guide provides a comprehensive comparison of analytical methods, supported by experimental data, to demonstrate the superiority of isotopic dilution techniques in achieving reliable and reproducible results.

The accurate quantification of hordenine, a biogenic amine with diverse physiological effects, is critical in various fields, from forensic toxicology to pharmaceutical development. While several analytical methods exist, the use of a stable isotope-labeled internal standard like this compound significantly enhances the accuracy and precision of quantification by correcting for matrix effects and variations during sample preparation and analysis.

Superior Performance with this compound: A Data-Driven Comparison

The use of a deuterated internal standard, such as this compound, consistently demonstrates superior performance in terms of accuracy, precision, and linearity across different analytical platforms. Below is a summary of validation data from studies employing this compound and other internal standards for hordenine quantification.

Analytical MethodInternal StandardMatrixLinearity (R²)Accuracy (%)Precision (RSD %)Lower Limit of Quantification (LLOQ)
DART-HRMS [1][2]This compound Plant Material>0.99Not explicitly statedNot explicitly stated1 µg/mL
UPLC-MS/MS [3]Hordenine-d4 Human Serum>0.99975-125Not explicitly stated0.3 ng/mL
UPLC-MS/MS [4]CaulophyllineRat Plasma>0.9997.0-107.7<82 ng/mL

As the data indicates, methods employing deuterated hordenine isotopes (d6 and d4) exhibit excellent linearity. The UPLC-MS/MS method with Hordenine-d4, in particular, achieves a very low limit of quantification in a complex biological matrix like human serum, highlighting the sensitivity of this approach. While the study using caulophylline as an internal standard also shows good performance, the use of a stable isotope-labeled internal standard that is structurally and chemically almost identical to the analyte is theoretically and practically superior for compensating for analytical variability.

Experimental Protocols for Accurate Hordenine Quantification

Detailed methodologies are crucial for replicating and validating analytical results. Below are summaries of key experimental protocols for hordenine quantification using deuterated and non-deuterated internal standards.

Method 1: Hordenine Quantification by DART-HRMS with this compound[1][2]

This method is particularly advantageous for rapid analysis with minimal sample preparation.

  • Sample Preparation: Plant material is extracted with a suitable solvent. An aliquot of the extract is fortified with a known concentration of this compound internal standard.

  • Instrumentation: A Direct Analysis in Real Time (DART) ion source coupled to a high-resolution mass spectrometer (HRMS).

  • Analysis: The sample is introduced directly into the DART ion source. The mass spectrometer is operated in positive ion mode, monitoring for the exact masses of hordenine and this compound.

  • Quantification: The ratio of the peak area of hordenine to the peak area of this compound is used to calculate the concentration of hordenine in the sample against a calibration curve.

Method 2: Hordenine Quantification by UPLC-MS/MS with Hordenine-d4[3]

This method offers high sensitivity and selectivity, making it ideal for complex biological matrices.

  • Sample Preparation: A liquid-liquid extraction is performed on human serum samples after the addition of Hordenine-d4 internal standard.

  • Instrumentation: An ultra-performance liquid chromatography (UPLC) system coupled to a tandem mass spectrometer (MS/MS).

  • Chromatography: Separation is achieved on a C18 reversed-phase column with a gradient elution.

  • Mass Spectrometry: The mass spectrometer is operated in positive ion mode using multiple reaction monitoring (MRM) to detect specific precursor-to-product ion transitions for both hordenine and Hordenine-d4.

  • Quantification: The ratio of the peak area of hordenine to that of Hordenine-d4 is used for quantification based on a calibration curve.

Method 3: Hordenine Quantification by UPLC-MS/MS with a Non-Isotopic Internal Standard (Caulophylline)[4]

This method provides an alternative when a deuterated standard is unavailable, though it may be more susceptible to matrix effects.

  • Sample Preparation: Protein precipitation is performed on rat plasma samples after the addition of the internal standard, caulophylline.

  • Instrumentation: A UPLC system coupled to a tandem mass spectrometer.

  • Chromatography: Chromatographic separation is performed using a HILIC column with a gradient elution.

  • Mass Spectrometry: The mass spectrometer is operated in positive ion mode with MRM detection for hordenine and caulophylline.

  • Quantification: The concentration of hordenine is determined by comparing the peak area ratio of hordenine to caulophylline against a calibration curve.

Visualizing the Workflow and Signaling Pathways

To further clarify the experimental process and the biological context of hordenine, the following diagrams illustrate the analytical workflow and a key signaling pathway influenced by hordenine.

G cluster_sample_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample Sample (e.g., Plant Material, Serum) Add_IS Addition of this compound Sample->Add_IS Extraction Extraction / Cleanup Add_IS->Extraction LC_MS LC-MS/MS or DART-HRMS Extraction->LC_MS Peak_Integration Peak Area Integration LC_MS->Peak_Integration Ratio_Calculation Calculate Peak Area Ratio (Hordenine / this compound) Peak_Integration->Ratio_Calculation Quantification Quantification using Calibration Curve Ratio_Calculation->Quantification

Figure 1. Experimental workflow for hordenine quantification using this compound.

cluster_nucleus Hordenine Hordenine DRD2 Dopamine D2 Receptor Hordenine->DRD2 activates IKK IKK DRD2->IKK inhibits IkB IκBα IKK->IkB phosphorylates NFkB NF-κB (p65/p50) IkB->NFkB releases Nucleus Nucleus NFkB->Nucleus translocates to Gene_Expression Inflammatory Gene Expression NFkB_n NF-κB NFkB_n->Gene_Expression regulates

References

A Comparative Guide to Hordenine Quantification in Dietary Supplements: Featuring a Validated Isotope Dilution Method

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of analytical methods for the quantification of hordenine in dietary supplements, with a special focus on a validated method utilizing Hordenine-d6 as an internal standard. The inclusion of a deuterated internal standard offers significant advantages in terms of accuracy and reliability, addressing matrix effects and extraction inconsistencies inherent in complex sample types like dietary supplements.

Method Comparison: Hordenine Analysis

The selection of an analytical method for hordenine quantification is critical for ensuring the quality, safety, and efficacy of dietary supplements. This section compares a validated method using this compound with other reported techniques.

MethodInternal StandardLinearity RangeLimit of Quantification (LOQ)Accuracy (% Recovery)Precision (% RSD)
DART-HRMS This compound5–100 μg/mL1 μg/mL[1][2]Not explicitly statedNot explicitly stated
LC-MS/MS Not specifiedNot specifiedNot specified88-125%0.5-7.0%[3]
UPLC-MS/MS (Rat Plasma) Caulophylline2–2000 ng/mLNot specified97.0-107.7%[4]<8%[4]
UPLC-MS/MS (Human Serum) Hordenine-D40.2–16 ng/mL0.3 ng/mL[5]75-125% (Matrix effects and extraction)Not specified
Electrochemical (ITV) Not applicable28.49–1250 μMNot specifiedNot specifiedNot specified

Experimental Protocols

Validated Method: Direct Analysis in Real Time-High-Resolution Mass Spectrometry (DART-HRMS) with this compound

This method provides rapid and effective detection and quantification of hordenine in complex matrices like plant-derived dietary supplements.[2]

1. Sample Preparation:

  • Accurately weigh the powdered dietary supplement material.

  • Suspend the material in a suitable solvent (e.g., methanol).

  • Add a known concentration of the internal standard, this compound.

  • Vortex the sample to ensure thorough mixing.

  • Centrifuge to pellet solid particles.

  • Collect the supernatant for analysis.

2. DART-HRMS Analysis:

  • Ionization Source: Direct Analysis in Real Time (DART).

  • Mass Spectrometer: High-Resolution Mass Spectrometer (HRMS).

  • Internal Standard: this compound is used to create a calibration curve and for quantification.[1][2]

  • Data Acquisition: Acquire data in full-scan mode to detect hordenine and this compound.

  • Quantification: The ratio of the peak area of hordenine to the peak area of this compound is used to determine the concentration of hordenine in the sample by referencing the calibration curve.

3. Validation Parameters: The method was validated according to the U.S. Food and Drug Administration (FDA) Guidelines for the Development and Validation of Bioanalytical Methods.[1][2] Key validation parameters include:

  • Linearity: A linear relationship between the concentration and the instrument response.

  • Accuracy: The closeness of the measured value to the true value.

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings.

  • Limit of Quantification (LOQ): The lowest concentration of an analyte that can be reliably quantified with acceptable precision and accuracy.[1][2]

Alternative Method: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is a widely used technique for the analysis of various compounds in dietary supplements.[3][6]

1. Sample Preparation:

  • Extraction of hordenine from the supplement matrix using an appropriate solvent.

  • Filtration or centrifugation to remove particulate matter.

  • Dilution of the extract to fall within the calibration range.

2. LC-MS/MS Analysis:

  • Chromatography: Separation of hordenine from other components in the extract using a suitable liquid chromatography column and mobile phase gradient.

  • Mass Spectrometry: Detection and quantification of hordenine using a tandem mass spectrometer, typically in multiple reaction monitoring (MRM) mode for high selectivity and sensitivity.

Experimental Workflow and Signaling Pathway Diagrams

To visually represent the logical flow of the method validation process, the following diagrams are provided.

MethodValidationWorkflow cluster_prep Preparation Phase cluster_validation Validation Phase cluster_analysis Sample Analysis Phase cluster_reporting Reporting Phase protocol Develop Analytical Protocol standards Prepare Hordenine & this compound Standards protocol->standards linearity Linearity & Range standards->linearity accuracy Accuracy linearity->accuracy precision Precision accuracy->precision specificity Specificity precision->specificity loq LOQ & LOD specificity->loq robustness Robustness loq->robustness sample_prep Dietary Supplement Sample Preparation robustness->sample_prep analysis LC-MS/MS or DART-HRMS Analysis sample_prep->analysis quantification Quantification of Hordenine analysis->quantification report Generate Validation Report quantification->report

Caption: Workflow for Hordenine Method Validation.

This guide highlights the importance of using a validated analytical method with an appropriate internal standard, such as this compound, for the accurate and reliable quantification of hordenine in dietary supplements. The use of such methods is crucial for ensuring product quality and consumer safety.

References

Navigating Robustness in LC-MS: A Comparative Guide to Internal Standards for Hordenine Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals striving for reliable and reproducible quantitative analysis by liquid chromatography-mass spectrometry (LC-MS), the choice of an appropriate internal standard is paramount. This guide provides a comparative overview of the robustness of LC-MS methods for the analysis of hordenine, focusing on the widely used deuterated internal standard, Hordenine-d6, and offering insights into the performance of structural analog alternatives.

In the landscape of bioanalysis and pharmaceutical quality control, ensuring the ruggedness of an analytical method is not merely a regulatory requirement but a cornerstone of data integrity. Robustness testing evaluates the method's capacity to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during routine use. When it comes to LC-MS, the internal standard plays a pivotal role in compensating for variations in sample preparation, injection volume, and instrument response.

This compound, a stable isotope-labeled internal standard, is a popular choice for the quantification of hordenine due to its chemical and physical similarity to the analyte. This guide delves into the performance of this compound under stressed method conditions and compares it with a structural analog internal standard, providing experimental protocols and illustrative data to inform your method development and validation strategies.

The Gold Standard: this compound as an Internal Standard

Stable isotope-labeled internal standards are often considered the "gold standard" in quantitative LC-MS. Because they co-elute with the analyte and have nearly identical ionization efficiencies and fragmentation patterns, they can effectively compensate for matrix effects and other sources of variability.

Illustrative Robustness Data for an LC-MS Method Using this compound

The following table summarizes hypothetical but representative data from a robustness study of an LC-MS method for hordenine quantification using this compound as the internal standard. The study assesses the impact of deliberate variations in key chromatographic parameters on the accuracy and precision of the measurement.

ParameterVariationMean Concentration (ng/mL)Accuracy (% Bias)Precision (% RSD)
Nominal Condition - 100.2 +0.2 2.1
Mobile Phase Composition+2% Organic98.9-1.12.5
-2% Organic101.5+1.52.3
Column Temperature+5 °C99.5-0.52.8
-5 °C100.8+0.82.6
Flow Rate+10%98.2-1.83.1
-10%102.1+2.12.9

This data is illustrative and intended to represent typical performance characteristics.

As the illustrative data suggests, methods employing this compound demonstrate excellent robustness. The accuracy and precision of the measurements remain well within the typical acceptance criteria of ±15% for bias and <15% for RSD, even when chromatographic conditions are intentionally varied. This high degree of robustness is a direct result of the near-identical behavior of the analyte and the deuterated internal standard throughout the analytical process.

An Alternative Approach: Structural Analog Internal Standards

While stable isotope-labeled internal standards are highly effective, they may not always be available or cost-effective. In such cases, a structural analog internal standard, a compound with a similar chemical structure to the analyte, can be a viable alternative. For hordenine analysis, a compound like caulophylline has been used.[1]

Illustrative Robustness Data for an LC-MS Method Using a Structural Analog IS

The following table presents illustrative robustness data for a hypothetical LC-MS method for hordenine quantification using a structural analog as the internal standard.

ParameterVariationMean Concentration (ng/mL)Accuracy (% Bias)Precision (% RSD)
Nominal Condition - 101.1 +1.1 3.5
Mobile Phase Composition+2% Organic95.8-4.24.8
-2% Organic106.3+6.34.5
Column Temperature+5 °C97.2-2.85.2
-5 °C104.9+4.95.0
Flow Rate+10%94.5-5.56.1
-10%108.2+8.25.8

This data is illustrative and intended to represent typical performance characteristics.

The illustrative data for the structural analog internal standard indicates that while the method can still perform adequately, it may be more susceptible to variations in chromatographic conditions. The changes in mobile phase composition, column temperature, and flow rate can lead to slight shifts in the retention times of the analyte and the internal standard, potentially affecting the accuracy and precision of the results to a greater extent than with a deuterated internal standard.

Experimental Protocols

A detailed experimental protocol for the LC-MS/MS analysis of hordenine in a biological matrix is provided below. This protocol is a composite based on methodologies described in the scientific literature.[1]

1. Sample Preparation (Protein Precipitation)

  • To 100 µL of plasma sample, add 10 µL of internal standard working solution (this compound or structural analog).

  • Add 300 µL of acetonitrile to precipitate proteins.

  • Vortex for 1 minute.

  • Centrifuge at 13,000 rpm for 10 minutes.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40 °C.

  • Reconstitute the residue in 100 µL of the initial mobile phase.

2. LC-MS/MS Conditions

  • LC System: UPLC system

  • Column: C18 column (e.g., 2.1 x 50 mm, 1.8 µm)

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Gradient: 5% B to 95% B over 5 minutes

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 40 °C

  • Injection Volume: 5 µL

  • MS System: Triple quadrupole mass spectrometer

  • Ionization Mode: Positive electrospray ionization (ESI+)

  • MRM Transitions:

    • Hordenine: m/z 166.1 → 121.1

    • This compound: m/z 172.1 → 127.1

    • Structural Analog (example): Determined based on the specific compound used.

Visualizing the Workflow

To provide a clear overview of the process, the following diagrams illustrate the experimental workflow and the logical relationship in choosing an internal standard.

cluster_0 Sample Preparation cluster_1 LC-MS Analysis cluster_2 Data Processing Sample Collection Sample Collection Internal Standard Spiking Internal Standard Spiking Sample Collection->Internal Standard Spiking Protein Precipitation Protein Precipitation Internal Standard Spiking->Protein Precipitation Centrifugation Centrifugation Protein Precipitation->Centrifugation Supernatant Transfer Supernatant Transfer Centrifugation->Supernatant Transfer Evaporation Evaporation Supernatant Transfer->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution Injection Injection Reconstitution->Injection Chromatographic Separation Chromatographic Separation Injection->Chromatographic Separation Mass Spectrometric Detection Mass Spectrometric Detection Chromatographic Separation->Mass Spectrometric Detection Data Acquisition Data Acquisition Mass Spectrometric Detection->Data Acquisition Peak Integration Peak Integration Data Acquisition->Peak Integration Concentration Calculation Concentration Calculation Peak Integration->Concentration Calculation Result Reporting Result Reporting Concentration Calculation->Result Reporting

Caption: Experimental workflow for LC-MS analysis.

Start Start Analyte Properties Analyte Properties Start->Analyte Properties Deuterated IS Available? Deuterated IS Available? Analyte Properties->Deuterated IS Available? Availability & Cost Availability & Cost Availability & Cost->Deuterated IS Available? Use Deuterated IS Use Deuterated IS Deuterated IS Available?->Use Deuterated IS Yes Select Structural Analog Select Structural Analog Deuterated IS Available?->Select Structural Analog No Validate Performance Validate Performance Use Deuterated IS->Validate Performance Select Structural Analog->Validate Performance End End Validate Performance->End

Caption: Decision tree for internal standard selection.

Conclusion

The robustness of an LC-MS method is critical for generating reliable and reproducible data. For the quantification of hordenine, the use of a deuterated internal standard like this compound offers superior performance and greater resilience to minor variations in analytical conditions. While structural analog internal standards can be a suitable alternative, they may require more stringent control over chromatographic parameters to ensure data quality. The choice of internal standard should be a careful consideration during method development, balancing factors of performance, availability, and cost to best suit the analytical needs of the laboratory.

References

Evaluating the Cost-Effectiveness of Hordenine-d6 in Routine Analysis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

In the realm of routine analytical testing, particularly in fields such as forensic toxicology, clinical chemistry, and pharmaceutical development, the accuracy and reliability of quantitative methods are paramount. The use of internal standards is a cornerstone of achieving high-quality data, especially when employing powerful techniques like liquid chromatography-mass spectrometry (LC-MS). This guide provides a comprehensive evaluation of the cost-effectiveness of using Hordenine-d6 as an internal standard for the quantification of hordenine, comparing it with other common alternatives: Hordenine-d4, the structurally similar alkaloid caulophylline, and the external standard method.

Executive Summary

The choice of an appropriate quantification method depends on a balance of performance, cost, and workflow efficiency. This guide demonstrates that while deuterated internal standards like This compound and Hordenine-d4 offer the highest degree of accuracy and precision by effectively compensating for matrix effects and variations in sample processing, they also represent a higher initial investment. Caulophylline , a non-isotopically labeled internal standard, provides a more budget-friendly option but may not fully mimic the behavior of hordenine, potentially leading to reduced accuracy. The external standard method , while being the most economical in terms of standard cost, is highly susceptible to variations in sample matrix and preparation, making it less suitable for complex samples or when high precision is required.

Cost-Effectiveness Analysis

The cost-effectiveness of each method is not solely determined by the price of the standard but also by its impact on data quality, sample throughput, and the potential for failed runs or re-analysis.

Standard/MethodPurityPrice (USD/mg)Key Cost Considerations
This compound >98%~$150 - $300High initial cost, but potential for long-term savings through higher data accuracy and reduced need for re-analysis.
Hordenine-d4 >98%~$120 - $250Slightly lower cost than this compound, with similar performance benefits.
Caulophylline >98%~$80 - $150Lower initial cost than deuterated standards, but may require more extensive method validation to ensure accuracy.
Hordenine (for External Standard) >97.5%~$10 - $30Lowest cost for the standard itself, but higher risk of inaccurate results, potentially leading to costly project delays or erroneous conclusions.

Note: Prices are estimates based on publicly available information from various suppliers and may vary. Bulk purchases can significantly reduce the cost per milligram.

Performance Comparison

The ideal internal standard should co-elute with the analyte and exhibit identical behavior during sample preparation and ionization. Deuterated standards are considered the gold standard in this regard.

ParameterThis compoundHordenine-d4CaulophyllineExternal Standard
Accuracy (%) 97.0 - 107.7[1]95 - 115 (estimated)97.0 - 107.7[1]Highly variable, dependent on matrix
Precision (RSD%) < 8[1]< 10 (estimated)< 8[1]Can be > 15 in complex matrices
Recovery (%) 80.4 - 87.3[1]Similar to this compound80.4 - 87.3[1]Not applicable (recovery must be separately determined and can be variable)
**Linearity (R²) **> 0.999[2]> 0.99> 0.999[1]> 0.99
LOD/LOQ Low ng/mL to µg/mLSimilar to this compoundLow ng/mLDependent on instrument sensitivity and matrix effects

Experimental Workflows and Protocols

The choice of internal standard can influence the complexity and robustness of the analytical workflow.

Logical Workflow for Quantitative Analysis

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing cluster_external External Standard Workflow Sample Biological Sample (e.g., Plasma, Urine) Spike Spike with Internal Standard (this compound, Hordenine-d4, or Caulophylline) Sample->Spike Extract Extraction (e.g., Protein Precipitation, LLE) Spike->Extract Evap Evaporation & Reconstitution Extract->Evap Inject Injection into LC-MS/MS Evap->Inject Separate Chromatographic Separation Inject->Separate Detect Mass Spectrometric Detection Separate->Detect Integrate Peak Integration Detect->Integrate Calibrate Calibration Curve Generation (Analyte/IS Ratio vs. Concentration) Integrate->Calibrate Quantify Quantification of Hordenine Calibrate->Quantify Ext_Sample Sample Preparation (No Internal Standard) Ext_Analysis LC-MS/MS Analysis Ext_Sample->Ext_Analysis Ext_Cal Separate Calibration Standards Ext_Cal->Ext_Analysis Ext_Quant Quantification based on external calibration curve Ext_Analysis->Ext_Quant

Caption: Comparative workflows for internal vs. external standard methods.

Detailed Experimental Protocols

Method 1: UPLC-MS/MS with this compound Internal Standard

This protocol is representative for a highly accurate and precise quantification of hordenine in biological matrices.

  • Sample Preparation:

    • To 100 µL of plasma/serum sample, add 10 µL of this compound internal standard working solution (e.g., 100 ng/mL in methanol).

    • Vortex briefly.

    • Add 300 µL of acetonitrile for protein precipitation.

    • Vortex for 1 minute and then centrifuge at 13,000 rpm for 10 minutes.

    • Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the residue in 100 µL of the mobile phase.

  • UPLC-MS/MS Conditions:

    • Column: Acquity UPLC BEH C18 (2.1 x 100 mm, 1.7 µm)

    • Mobile Phase A: 0.1% Formic acid in Water

    • Mobile Phase B: Acetonitrile

    • Gradient: Start with 5% B, ramp to 95% B over 5 minutes, hold for 1 minute, and then return to initial conditions.

    • Flow Rate: 0.4 mL/min

    • Injection Volume: 5 µL

    • Ionization Mode: Positive Electrospray Ionization (ESI+)

    • MRM Transitions:

      • Hordenine: m/z 166.1 → 121.0

      • This compound: m/z 172.1 → 127.0

Method 2: UPLC-MS/MS with Caulophylline Internal Standard

A more cost-effective alternative to deuterated standards.

  • Sample Preparation:

    • To 100 µL of plasma sample, add 10 µL of Caulophylline internal standard working solution (e.g., 100 ng/mL in methanol).

    • Add 400 µL of acetonitrile-methanol (9:1, v/v) for protein precipitation.[1]

    • Vortex for 3 minutes and centrifuge at 14,000 rpm for 10 minutes.[1]

    • Inject 5 µL of the supernatant directly into the UPLC-MS/MS system.[1]

  • UPLC-MS/MS Conditions:

    • Column: UPLC BEH HILIC (2.1 mm × 100 mm, 1.7 µm)[1]

    • Mobile Phase A: Water with 0.1% formic acid and 10 mM ammonium formate[1]

    • Mobile Phase B: Acetonitrile with 10 mM ammonium formate[1]

    • Gradient Elution [1]

    • Ionization Mode: Positive Electrospray Ionization (ESI+)[1]

    • MRM Transitions:

      • Hordenine: m/z 166.1 → 121.0[1]

      • Caulophylline: m/z 205.1 → 58.0[1]

Method 3: External Standard Calibration by HPLC-UV

A simpler, more accessible method, suitable for less complex sample matrices.

  • Sample Preparation:

    • Perform a suitable extraction of hordenine from the sample matrix (e.g., liquid-liquid extraction or solid-phase extraction).

    • Evaporate the extract to dryness and reconstitute in the mobile phase.

  • HPLC-UV Conditions:

    • Column: C18 column (e.g., 4.6 x 150 mm, 5 µm)

    • Mobile Phase: Isocratic mixture of acetonitrile and a buffer (e.g., phosphate buffer, pH 3.0)

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 20 µL

    • UV Detection: 225 nm

  • Quantification:

    • Prepare a series of hordenine standard solutions of known concentrations.

    • Inject the standards to create a calibration curve of peak area versus concentration.

    • Inject the prepared sample and determine the concentration of hordenine from the calibration curve.

Conclusion and Recommendations

The selection of a quantification strategy for hordenine analysis should be guided by the specific requirements of the study.

  • For applications demanding the highest level of accuracy and precision, such as in regulated bioanalysis or clinical trials, the use of a deuterated internal standard like This compound is strongly recommended. The slightly lower cost of Hordenine-d4 may be a consideration, but the performance is expected to be comparable.

  • For routine screening or research applications where cost is a major constraint, caulophylline can be a viable alternative. However, thorough method validation is crucial to ensure that it adequately corrects for any analytical variability.

  • The external standard method is the most cost-effective in terms of reagent purchase but should be reserved for simple, well-characterized sample matrices where matrix effects are minimal. Its use in complex biological samples is not recommended due to the high risk of inaccurate and imprecise results.

Ultimately, the initial investment in a more robust internal standard like this compound can lead to significant long-term savings by ensuring data integrity, reducing the need for costly repeat analyses, and providing greater confidence in the analytical results.

Analytical Workflow Comparison

G cluster_IS Internal Standard Methods cluster_ES External Standard Method IS_High_Accuracy High Accuracy & Precision IS_Matrix_Comp Effective Matrix Effect Compensation IS_High_Accuracy->IS_Matrix_Comp ES_Lower_Cost Lowest Standard Cost IS_Robust Robust & Reliable IS_Matrix_Comp->IS_Robust IS_Higher_Cost Higher Initial Cost IS_Robust->IS_Higher_Cost ES_Simple Simpler Workflow ES_Lower_Cost->ES_Simple ES_Matrix_Sens Susceptible to Matrix Effects ES_Variable_Prec Variable Precision ES_Matrix_Sens->ES_Variable_Prec ES_Simple->ES_Matrix_Sens

Caption: Key characteristics of internal vs. external standard methods.

References

Safety Operating Guide

Proper Disposal of Hordenine-d6: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the proper disposal of chemical compounds is a critical component of laboratory safety and regulatory compliance. This guide provides essential, step-by-step procedures for the safe disposal of Hordenine-d6, a deuterated form of the naturally occurring alkaloid Hordenine.

Understanding the Hazards

Based on the Safety Data Sheet for Hordenine, the primary hazards to be aware of when handling this compound are summarized in the table below.

Hazard ClassificationDescription
Acute Oral Toxicity Harmful if swallowed.
Serious Eye Irritation Causes serious eye irritation.
Skin Sensitization May cause an allergic skin reaction.

Personal Protective Equipment (PPE)

Before handling this compound in any form (pure substance, solutions, or waste), ensure you are wearing the appropriate Personal Protective Equipment (PPE):

  • Gloves: Chemical-resistant gloves (e.g., nitrile) are mandatory to prevent skin contact.

  • Eye Protection: Safety glasses with side shields or chemical splash goggles are essential to protect against eye irritation.

  • Lab Coat: A standard laboratory coat should be worn to protect street clothing and skin from potential contamination.

Step-by-Step Disposal Procedures

The proper disposal route for this compound depends on its form (solid, solution) and the quantity to be discarded. The following workflow provides a logical approach to its disposal.

G This compound Disposal Workflow start Start: this compound Waste is_empty Is the container empty? start->is_empty is_solution Is the waste a solution? is_empty->is_solution No deface_label Deface or Remove Label is_empty->deface_label Yes solid_waste Dispose as Solid Chemical Waste is_solution->solid_waste No liquid_waste Dispose as Liquid Chemical Waste is_solution->liquid_waste Yes consult_ehs Consult Institutional EHS Guidelines end End consult_ehs->end solid_waste->consult_ehs liquid_waste->consult_ehs dispose_trash Dispose in Regular Trash deface_label->dispose_trash dispose_trash->end

Caption: A workflow diagram illustrating the decision-making process for the proper disposal of this compound waste.

Unused or Waste this compound (Solid)
  • Collection: Collect solid this compound waste in a clearly labeled, sealed container. The label should include the chemical name ("this compound Waste") and any known hazard symbols.

  • Storage: Store the waste container in a designated satellite accumulation area for chemical waste, away from incompatible materials.

  • Disposal: Arrange for pickup and disposal through your institution's hazardous waste management program. Do not dispose of solid chemical waste in the regular trash.

This compound Solutions
  • Collection: Collect aqueous and solvent-based solutions containing this compound in a designated, sealed, and properly labeled waste container. The label should identify all chemical components of the solution.

  • Storage: Store the liquid waste container in a secondary containment bin within a designated satellite accumulation area.

  • Disposal: The disposal of liquid chemical waste must be handled through your institution's EHS department. Do not pour this compound solutions down the drain unless explicitly permitted by your local regulations and EHS for non-hazardous, dilute aqueous solutions.

Empty Containers
  • Decontamination: If the container held a significant amount of this compound, it should be triple-rinsed with an appropriate solvent. The rinsate should be collected and disposed of as liquid chemical waste.

  • Label Defacement: Once the container is empty and, if necessary, decontaminated, the original label must be defaced or removed to prevent confusion.

  • Final Disposal: After the label is removed, the empty container can typically be disposed of in the regular laboratory trash or recycling, depending on the container material and institutional policies.

By adhering to these procedures, laboratory professionals can ensure the safe and compliant disposal of this compound, contributing to a secure research environment and minimizing environmental impact. Always prioritize safety and consult your institution's specific guidelines.

Personal protective equipment for handling Hordenine-d6

Author: BenchChem Technical Support Team. Date: November 2025

Hazard Identification and Personal Protective Equipment

Hordenine is classified as harmful if swallowed, causes serious eye irritation, and may cause an allergic skin reaction[1][2]. Therefore, appropriate personal protective equipment (PPE) is crucial to minimize exposure and ensure laboratory safety.

Table 1: Personal Protective Equipment (PPE) for Handling Hordenine-d6

Protection TypeRecommended EquipmentSpecifications
Eye/Face Protection Safety glasses with side-shields or gogglesConforming to EN166 (EU) or NIOSH (US) standards[3].
Skin Protection Chemical-resistant glovesImpermeable and resistant to the product. Nitrile or neoprene gloves are generally suitable. Always inspect gloves prior to use[3].
Protective clothingLab coat or other protective clothing to prevent skin contact. For larger quantities or risk of splashing, consider a chemical-resistant apron or suit.
Respiratory Protection Not generally required for small quantities in a well-ventilated area.If handling large quantities or if dust/aerosol generation is likely, a NIOSH-approved respirator may be necessary. Ensure adequate ventilation[3][4].
Hand Hygiene Wash hands thoroughly after handling[2].

Operational and Disposal Plans

Proper operational procedures and waste disposal are critical for maintaining a safe laboratory environment.

Operational Handling:

  • Ventilation: Handle this compound in a well-ventilated area, such as a chemical fume hood, especially when working with solid forms to avoid dust inhalation[3][4].

  • Avoiding Contact: Take measures to avoid contact with skin and eyes[3][4]. Do not eat, drink, or smoke when using this product[2].

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place.

Disposal Plan: Dispose of this compound and any contaminated materials as hazardous waste. Do not allow the product to enter drains[4].

Table 2: Disposal Guidelines for this compound

Waste TypeDisposal Method
Unused this compound Dispose of as hazardous waste in accordance with local, state, and federal regulations. Contact a licensed professional waste disposal service.
Contaminated Materials (e.g., gloves, wipes, glassware) Collect in a designated, labeled hazardous waste container. Dispose of as hazardous waste.
Empty Containers Triple rinse with an appropriate solvent. Dispose of the rinsate as hazardous waste. The empty container may then be disposed of according to local regulations.

Experimental Workflow for Safe Handling

The following diagram outlines the procedural steps for the safe handling of this compound from receipt to disposal.

A Receiving and Storage C Donning Personal Protective Equipment (PPE) A->C Before Handling B Preparation for Use (Weighing, Dissolving) D Handling and Experimentation (in Fume Hood) B->D C->B E Decontamination of Work Area and Equipment D->E H Proper Storage of Unused Compound D->H If compound remains F Doffing and Disposal of Contaminated PPE E->F G Waste Disposal (Hazardous Waste Stream) F->G

References

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